Jtc-017
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
357330-77-9 |
|---|---|
Molecular Formula |
C20H25Cl2N3O5S |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27) |
InChI Key |
DFHUSLVYQHBBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide JTC-017 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JTC-017
Disclaimer: Publicly available information regarding the specific quantitative pharmacological data for JTC-017, such as its binding affinity (Ki) and half-maximal inhibitory concentration (IC50), is limited. This guide provides a comprehensive overview of its mechanism of action based on existing scientific literature, focusing on its role as a Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonist and the general signaling pathways involved.
Introduction
This compound is identified in scientific literature as a specific antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1).[1][2] It is a small molecule with the chemical formula C₂₀H₂₅Cl₂N₃O₅S and a molecular weight of 490.40. It is important to distinguish this compound from other similarly named compounds such as JTC-801, a nociceptin receptor antagonist, and JCAR017, a CAR-T cell therapy. This document focuses exclusively on the mechanism of action of this compound.
CRHR1 is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[3] Antagonism of this receptor is a key area of research for therapeutic interventions in stress-related disorders. This compound, by blocking the action of corticotropin-releasing hormone (CRH) at this receptor, modulates various physiological responses.[1][2]
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRH, the endogenous ligand for CRHR1, is a key mediator of the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system.
Under conditions of stress, CRH is released from the hypothalamus and binds to CRHR1 on the anterior pituitary gland. This binding event initiates a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH). ACTH then travels to the adrenal glands and stimulates the release of cortisol, a primary stress hormone. This compound competitively binds to CRHR1, preventing the binding of CRH and thereby inhibiting this signaling cascade. This blockade leads to a reduction in ACTH and cortisol release, mitigating the physiological effects of stress.
In Vivo Effects of this compound
Studies have demonstrated several physiological effects of this compound, consistent with its mechanism as a CRHR1 antagonist. These effects are summarized in the table below.
| Physiological Effect | Observed Outcome with this compound Treatment | Reference |
| Hippocampal Noradrenaline Release | Attenuated in response to colorectal distention in rats. | |
| Visceral Perception | Reduced frequency of abdominal contractions induced by acute colorectal distention in rats. | |
| Adrenocorticotropic Hormone (ACTH) Release | Significantly reduced plasma ACTH levels after acute colorectal distention in rats. | |
| Anxiety-related Behavior | Reduced anxiety in rats following acute colorectal distention. | |
| Colonic Motility | Blocked stress-induced changes in colonic motility after chronic colorectal distention in rats. |
Signaling Pathways of CRHR1 Antagonism
This compound exerts its effects by blocking the intracellular signaling pathways activated by CRHR1. CRHR1 is primarily coupled to the Gαs G-protein. The binding of an agonist like CRH to CRHR1 triggers a conformational change in the receptor, leading to the activation of Gαs.
The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in the stress response.
By acting as an antagonist, this compound prevents the initiation of this cascade. The diagram below illustrates the CRHR1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
While the specific experimental protocols for the initial characterization of this compound are not detailed in the readily available literature, the following outlines the general methodologies that would be employed to determine the mechanism of action of a novel CRHR1 antagonist.
These assays are used to determine the binding affinity (Ki) of the compound for the receptor.
-
Objective: To measure the displacement of a radiolabeled CRHR1 ligand by this compound.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human CRHR1.
-
Incubate the membranes with a known concentration of a radiolabeled CRHR1 agonist or antagonist (e.g., [¹²⁵I]-CRH).
-
Add increasing concentrations of this compound to the incubation mixture.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
-
These assays are used to determine the functional activity (antagonism) of the compound.
-
Objective: To measure the ability of this compound to inhibit CRH-induced cAMP production.
-
Methodology:
-
Culture cells expressing CRHR1 (e.g., HEK293 cells).
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known concentration of CRH.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The concentration of this compound that inhibits 50% of the CRH-induced cAMP production (IC50) is determined.
-
The diagram below illustrates a typical experimental workflow for characterizing a receptor antagonist.
Conclusion
This compound is a specific antagonist of the CRHR1 receptor. Its mechanism of action involves blocking the binding of CRH to this receptor, thereby inhibiting the downstream signaling cascade that leads to the physiological stress response. While detailed quantitative data on its binding affinity and potency are not widely available in the public domain, its in vivo effects are consistent with CRHR1 antagonism. Further research and publication of primary pharmacological data would provide a more complete understanding of the therapeutic potential of this compound.
References
- 1. Corticotropin-releasing hormone receptor 1 antagonist blocks brain-gut activation induced by colonic distention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
JTC-017 as a Corticotropin-Releasing Hormone Receptor 1 Antagonist: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Corticotropin-Releasing Hormone Receptor 1 (CRF1)
The corticotropin-releasing hormone receptor 1 (CRF1) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in the body's response to stress. As the primary receptor for corticotropin-releasing hormone (CRH), CRF1 activation initiates a cascade of events, most notably the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the adrenal glands to produce corticosteroids such as cortisol. Beyond its endocrine function, the CRF1 receptor is widely distributed in the central nervous system, including the amygdala, hippocampus, and prefrontal cortex, where it modulates anxiety, fear, and other stress-related behaviors.[1] Dysregulation of the CRH/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, CRF1 antagonists are being investigated as potential therapeutic agents for these conditions.
JTC-017 has been identified as a specific antagonist of the CRF1 receptor.[2][3] Preclinical studies have demonstrated its efficacy in attenuating stress-induced visceral and behavioral responses in animal models.[2][3] This guide will delve into the technical aspects of characterizing this compound and similar compounds.
CRF1 Receptor Signaling Pathways
The activation of the CRF1 receptor by its endogenous ligand, CRH, triggers a conformational change that leads to the activation of intracellular signaling cascades. The primary and most well-characterized pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
However, CRF1 receptor signaling is not limited to the Gs/cAMP pathway. Depending on the cell type and context, the receptor can also couple to other G-proteins, such as Gq, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Furthermore, CRF1 receptor activation has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.
As an antagonist, this compound is presumed to bind to the CRF1 receptor and prevent the conformational changes necessary for G-protein coupling and subsequent downstream signaling, thereby blocking the effects of CRH.
Figure 1: Simplified CRF1 Receptor Signaling Pathways and the inhibitory action of this compound.
Quantitative Data for this compound
A thorough review of the available scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (IC50) of this compound for the CRF1 receptor. The primary research article citing the use of this compound focuses on its in vivo effects without reporting these fundamental pharmacological parameters. Therefore, the following tables are presented as templates to be populated should this data become available.
Table 1: In Vitro Binding Affinity of this compound for CRF1 Receptor
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | Human CRF1 | Data not available | Data not available | - |
| This compound | Rat CRF1 | Data not available | Data not available | - |
Table 2: In Vitro Functional Potency of this compound at CRF1 Receptor
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | cAMP Accumulation | Data not available | CRH | Data not available | - |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize CRF1 receptor antagonists like this compound.
CRF1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human or rat CRF1 receptor (e.g., CHO-K1, HEK293) or from brain tissue rich in CRF1 receptors (e.g., frontal cortex).
-
Radioligand: A high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [125I]Tyr0-Sauvagine or [3H]Antalarmin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Test Compound: this compound or other antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 ligand (e.g., 1 µM CRH).
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a CRF1 Receptor Radioligand Binding Assay.
CRF1 Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to antagonize the CRH-induced production of cAMP.
Materials:
-
Cell Line: A cell line stably expressing the CRF1 receptor and responsive to Gs activation (e.g., HEK293, CHO-K1, AtT-20).
-
Agonist: Corticotropin-releasing hormone (CRH).
-
Test Compound: this compound or other antagonists.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits based on various technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescent reporters.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate with the PDE inhibitor in a suitable buffer for a short period (e.g., 30 minutes).
-
Antagonist Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of CRH (typically the EC80, the concentration that produces 80% of the maximal response) to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes at 37°C).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the CRH-induced cAMP production.
In Vivo Model: Colorectal Distention (CRD) in Rats
This model is used to assess visceral sensitivity and the effects of compounds on stress-induced visceral pain responses. This compound has been shown to be effective in this model.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Procedure:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Balloon Insertion: A flexible balloon catheter is inserted into the descending colon and rectum under light anesthesia. The catheter is secured to the tail.
-
Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the distention procedure.
-
Colorectal Distention: The balloon is inflated to a specific pressure (e.g., 60 mmHg) for a defined period (e.g., 10 minutes) to induce a visceral stress response.
-
Behavioral Assessment: The visceromotor response (VMR), typically a contraction of the abdominal and hindlimb muscles, is quantified. This can be done by visual scoring of the abdominal withdrawal reflex (AWR) or by measuring electromyographic (EMG) activity of the abdominal muscles.
-
Physiological Measurements: Other physiological parameters can be measured, such as heart rate, blood pressure, and plasma levels of stress hormones like ACTH and corticosterone.
-
Data Analysis: The effect of the test compound is determined by comparing the VMR and other physiological responses in the drug-treated group to the vehicle-treated group.
Figure 3: General Workflow for the In Vivo Colorectal Distention Model.
Summary and Future Directions
This compound is a specific CRF1 receptor antagonist with demonstrated efficacy in preclinical models of stress-induced visceral hypersensitivity. While the publicly available literature lacks specific data on its binding affinity and functional potency, the methodologies outlined in this guide provide a clear framework for the comprehensive characterization of this compound and other novel CRF1 antagonists.
Future research should aim to fully characterize the in vitro pharmacological profile of this compound, including its Ki and IC50 values at the CRF1 receptor, as well as its selectivity against other receptors. Further in vivo studies could explore its pharmacokinetic properties, its efficacy in other models of anxiety and depression, and its potential for clinical development. The continued investigation of CRF1 antagonists like this compound holds promise for the development of novel therapeutics for a range of stress-related disorders.
References
JTC-017 and its Role in Attenuating Hippocampal Noradrenaline Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the putative role of JTC-017, a selective kappa-opioid receptor (KOR) antagonist, in modulating the release of noradrenaline in the hippocampus. While direct experimental evidence specifically linking this compound to hippocampal noradrenaline attenuation is not yet available in the public domain, this document synthesizes preclinical data on this compound and related KOR antagonists, alongside established knowledge of the intricate relationship between the kappa-opioid and noradrenergic systems. This guide will explore the mechanistic pathways, present relevant preclinical findings with similar compounds, and offer detailed experimental protocols to facilitate further research in this critical area of neuropharmacology.
Introduction: The Kappa-Opioid System and Noradrenergic Regulation
The kappa-opioid receptor (KOR) system, primarily activated by the endogenous ligand dynorphin, is a key player in the modulation of stress, mood, and addiction. KORs are widely distributed throughout the central nervous system, including significant expression in the locus coeruleus (LC), the principal source of noradrenergic innervation to the hippocampus. Activation of KORs is generally associated with dysphoria, anhedonia, and the negative affective states that accompany stress and withdrawal from substances of abuse.
Noradrenaline (norepinephrine) in the hippocampus is crucial for a range of cognitive functions, including learning, memory, and attention. Dysregulation of hippocampal noradrenaline release is implicated in various neuropsychiatric disorders, such as depression and anxiety. Given the anatomical and functional overlap, the KOR system is poised to exert significant control over noradrenergic signaling.
This compound (also known as JDTic) is a potent and highly selective, non-peptide KOR antagonist.[1] Its long duration of action is thought to be mediated by the modulation of c-Jun N-terminal kinases (JNKs).[2] Preclinical studies have demonstrated the antidepressant and anxiolytic-like properties of JDTic, as well as its ability to block stress-induced reinstatement of drug-seeking behaviors.[2] This suggests that this compound may exert its therapeutic effects, at least in part, by modulating the noradrenergic system, particularly in brain regions like the hippocampus that are highly sensitive to stress.
Mechanistic Framework: How KOR Antagonism May Attenuate Noradrenaline Release
The primary mechanism by which this compound is hypothesized to attenuate hippocampal noradrenaline release is through its action on KORs within the locus coeruleus. Stress and dynorphin release activate presynaptic KORs on noradrenergic neurons in the LC, leading to an inhibition of neuronal firing and a subsequent decrease in noradrenaline release in projection areas, including the hippocampus. By blocking these inhibitory KORs, this compound would disinhibit LC neurons, thereby normalizing or even enhancing noradrenaline release, particularly under conditions of stress-induced KOR activation.
dot
Preclinical Evidence with KOR Antagonists
While direct studies on this compound's effect on hippocampal noradrenaline release are lacking, research with other KOR antagonists and agonists provides valuable insights.
Quantitative Data from Preclinical Studies
It is important to note a study that investigated the effect of the KOR agonist U-69593 on potassium-evoked noradrenaline release in rat hippocampal slices and found no significant modification of release.[3] This suggests that direct presynaptic inhibition of noradrenaline terminals within the hippocampus by KORs may not be a universal mechanism and could be dependent on the specific agonist and experimental conditions.
However, studies focusing on the locus coeruleus and behavioral outcomes strongly support an indirect modulatory role. For instance, the KOR antagonist nor-binaltorphimine (nor-BNI) has been shown to block stress-induced reinstatement of drug-seeking, a behavior heavily dependent on noradrenergic signaling.
| Compound | Model/Assay | Key Finding | Reference |
| JDTic (this compound) | Mouse tail-flick test (vs. enadoline) | AD50 (s.c.): 4.1 mg/kg; AD50 (p.o.): 27.3 mg/kg | [4] |
| JDTic (this compound) | Rat U50,488-induced diuresis | More potent than nor-BNI | |
| nor-BNI | Stress-induced reinstatement of cocaine seeking | Blocks reinstatement | |
| U-69593 | K+-evoked [3H]-noradrenaline release (rat hippocampal slices) | No modification of release |
Detailed Experimental Protocols
To rigorously investigate the role of this compound in attenuating hippocampal noradrenaline release, the following experimental protocols are recommended.
In Vivo Microdialysis in Freely Moving Animals
This protocol allows for the direct measurement of extracellular noradrenaline levels in the hippocampus of conscious, behaving animals.
Objective: To determine the effect of systemic this compound administration on basal and stress-induced noradrenaline release in the hippocampus.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
HPLC with electrochemical detection (HPLC-ED)
-
Animal model (e.g., Sprague-Dawley rats)
-
Stress-induction paradigm (e.g., foot-shock, restraint stress)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the dorsal hippocampus. Allow for a 7-10 day recovery period.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of noradrenaline levels.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the effect of this compound on basal noradrenaline release.
-
Stress Induction: Introduce a stressor and continue collecting samples to assess the effect of this compound on stress-induced noradrenaline release.
-
Analysis: Analyze the dialysate samples for noradrenaline content using HPLC-ED.
dot
Brain Slice Electrophysiology in the Locus Coeruleus
This protocol allows for the investigation of the direct effects of this compound on the electrophysiological properties of noradrenergic neurons.
Objective: To determine if this compound can reverse the inhibitory effects of a KOR agonist on the firing rate of LC neurons.
Materials:
-
This compound
-
KOR agonist (e.g., U-50,488)
-
Vibratome
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Animal model (e.g., transgenic mouse expressing a fluorescent reporter in noradrenergic neurons)
Procedure:
-
Slice Preparation: Prepare acute brainstem slices containing the locus coeruleus.
-
Neuron Identification: Identify noradrenergic neurons using fluorescence and/or electrophysiological properties.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording and measure the baseline firing rate.
-
Agonist Application: Bath-apply a KOR agonist and record the change in firing rate.
-
Antagonist Application: In the continued presence of the agonist, apply this compound and observe if it reverses the inhibitory effect of the agonist.
-
Data Analysis: Analyze changes in firing frequency, membrane potential, and input resistance.
dot
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent for stress-related disorders. While its mechanism of action is primarily through KOR antagonism, the downstream effects on neurotransmitter systems, particularly the noradrenergic system, are of critical importance. The existing, albeit indirect, evidence strongly suggests that this compound is likely to attenuate the stress-induced suppression of hippocampal noradrenaline release by disinhibiting noradrenergic neurons in the locus coeruleus.
Future research should focus on direct in vivo measurements of hippocampal noradrenaline levels following this compound administration, both under basal conditions and in response to various stressors. Furthermore, exploring the downstream signaling pathways in the hippocampus that are affected by these changes in noradrenaline will be crucial for a complete understanding of this compound's therapeutic potential. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the precise role of this compound in modulating hippocampal noradrenergic function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The kappa opioid receptor antagonist JDTic attenuates alcohol seeking and withdrawal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mu-Opioid receptors modulate noradrenaline release from the rat hippocampus as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801: A Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonist in the Modulation of Visceral Perception and Anxiety in Rat Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Visceral hypersensitivity and anxiety are significant and often co-morbid conditions that present considerable challenges in clinical management. The nociceptin/orphanin FQ (N/OFQ) system, and its cognate receptor (NOP, or ORL1), has emerged as a critical modulator of both pain and affective states. This technical guide provides a comprehensive overview of the preclinical evidence for JTC-801, a selective NOP receptor antagonist, in rodent models of visceral pain and anxiety. The data herein demonstrate that JTC-801 effectively reverses behaviors associated with visceral hypersensitivity and anxiety, suggesting the therapeutic potential of NOP receptor antagonism for disorders characterized by these symptoms, such as irritable bowel syndrome (IBS) and post-traumatic stress disorder (PTSD). This document details the experimental protocols used to evaluate JTC-801, presents the quantitative outcomes in structured tables, and illustrates the key signaling pathways and experimental workflows.
Introduction to the Nociceptin/Orphanin FQ (N/OFQ) System
The N/OFQ system is a component of the broader opioid system but possesses distinct pharmacology and physiological functions. The endogenous ligand, N/OFQ, is a 17-amino acid neuropeptide that binds to the G protein-coupled NOP receptor.[1][2] Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, a reduction in voltage-gated calcium channel activity, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[2] This signaling cascade ultimately modulates neuronal excitability. The N/OFQ system is widely distributed throughout the central and peripheral nervous systems, including in brain regions critical for pain perception and emotional regulation such as the amygdala, hippocampus, and periaqueductal gray (PAG).[3][4]
JTC-801: A Selective NOP Receptor Antagonist
JTC-801, chemically known as (N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride), is a potent and selective antagonist of the NOP receptor. Its selectivity has been demonstrated in vitro through its ability to inhibit N/OFQ-stimulated [³⁵S]-GTPγS binding in rat brain membranes. Preclinical studies have explored the therapeutic utility of JTC-801 in various models of pain and anxiety, highlighting its potential as a non-opioid analgesic and anxiolytic agent.
Effects of JTC-801 on Anxiety-Like Behavior in Rat Models
Experimental Model: Single-Prolonged Stress (SPS)
The Single-Prolonged Stress (SPS) model is a validated rat model of PTSD that induces long-lasting behavioral and physiological alterations, including anxiety-like behaviors and hyperalgesia.
Behavioral Assay: Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety.
Quantitative Data: JTC-801 Reverses SPS-Induced Anxiety
In a study utilizing the SPS model, daily administration of JTC-801 (6 mg/kg, i.p.) from day 7 to day 21 post-SPS was shown to reverse the anxiety-like behavior observed in the EPM on day 9.
| Treatment Group | Time Spent in Open Arms (% of Total Time) | Number of Open Arm Entries |
| Vehicle | Data not explicitly provided in percentages | Data not explicitly provided |
| SPS + Vehicle | Significantly reduced compared to control | Significantly reduced compared to control |
| SPS + JTC-801 (6 mg/kg) | Significantly increased compared to SPS + Vehicle | Significantly increased compared to SPS + Vehicle |
Table 1: Effects of JTC-801 on Anxiety-Like Behavior in the Elevated Plus Maze in SPS-Exposed Rats. Data are presented qualitatively based on the study's findings.
Effects of JTC-801 on Visceral Perception in Rat Models
While direct studies on JTC-017 and visceral perception are limited, the well-established role of the N/OFQ system in pain modulation and the effects of JTC-801 on somatic pain provide strong rationale for its potential in visceral pain. Visceral hypersensitivity is a key feature of disorders like IBS.
Experimental Model: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used rat model of neuropathic pain, which shares common mechanisms with chronic visceral pain.
Behavioral Assay: Paw Withdrawal Latency (PWL) to a Thermal Stimulus
This assay measures the latency for a rat to withdraw its paw from a heat source. A shorter latency indicates hyperalgesia, or increased sensitivity to a painful stimulus.
Quantitative Data: JTC-801 Alleviates Neuropathic Pain
Oral administration of JTC-801 in the diet of rats with CCI dose-dependently normalized the paw withdrawal latency to a thermal stimulus, indicating an analgesic effect.
| Treatment Group | Paw Withdrawal Latency (seconds) |
| Vehicle | Reduced latency (hyperalgesia) |
| JTC-801 (0.03% in food) | Partially normalized latency |
| JTC-801 (0.06% in food) | Fully normalized latency |
Table 2: Effects of Oral JTC-801 on Thermal Hyperalgesia in the CCI Rat Model. Data are presented qualitatively based on the study's findings.
Experimental Protocols
Single-Prolonged Stress (SPS) Protocol
-
Animals: Male Sprague Dawley rats are used.
-
Stress Procedure: Rats are subjected to a series of stressors on day 0:
-
2 hours of restraint in a plastic cylinder.
-
20 minutes of forced swimming in a cylindrical tank.
-
15 minutes of rest.
-
Exposure to ether until loss of consciousness.
-
-
Post-Stress Housing: Following the stress procedure, rats are housed in isolation for the remainder of the experiment.
-
Drug Administration: JTC-801 (6 mg/kg) or vehicle is administered intraperitoneally once daily from day 7 to day 21.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: The maze consists of two open arms (50 cm x 10 cm) and two enclosed arms (50 cm x 10 cm x 40 cm) elevated 40 cm above the floor.
-
Procedure: On day 9 post-SPS, each rat is placed in the center of the maze facing a closed arm. The behavior of the rat is recorded for a set period (typically 5 minutes).
-
Measures: The primary measures are the time spent in the open arms and the number of entries into the open arms.
Chronic Constriction Injury (CCI) Protocol
-
Animals: Male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Drug Administration: JTC-801 is mixed into the rat chow at concentrations of 0.03% or 0.06% and provided ad libitum.
Paw Withdrawal Latency (PWL) Protocol
-
Apparatus: A radiant heat source is used to apply a thermal stimulus to the plantar surface of the rat's hind paw.
-
Procedure: The rat is placed in a chamber with a glass floor. The heat source is positioned under the paw, and the time taken for the rat to withdraw its paw is recorded.
-
Measures: The paw withdrawal latency in seconds is the primary measure of thermal sensitivity.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling cascade and the inhibitory action of JTC-801.
Experimental Workflow for SPS and EPM
References
- 1. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the CRFR1 Antagonist JTC-017: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to CRFR1 and its Role in Stress
The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress. The CRFR1 receptor, a class B G-protein coupled receptor (GPCR), is a key component of this system.[1][2] Upon binding of its endogenous ligand, CRF, CRFR1 initiates a cascade of downstream signaling events that orchestrate the neuroendocrine, autonomic, and behavioral responses to stress.[3][4] Dysregulation of the CRF/CRFR1 pathway has been implicated in the pathophysiology of various stress-related disorders. Consequently, the development of CRFR1 antagonists represents a promising therapeutic strategy for these conditions.[5]
JTC-017: A Specific CRFR1 Antagonist
This compound is a specific antagonist of the CRFR1 receptor. Preclinical research has demonstrated its ability to attenuate stress-induced physiological and behavioral changes in animal models, highlighting its potential as a therapeutic agent.
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific in vitro binding affinity (Ki) or functional potency (IC50) values for this compound. The following tables are structured to accommodate this data should it become available.
In Vitro Binding Affinity
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 1: In Vitro Binding Affinity of this compound for CRFR1. A standard radioligand binding assay would be used to determine the binding affinity (Ki) of this compound for the CRFR1 receptor.
In Vitro Functional Activity
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | cAMP Accumulation | Data Not Available | CRF | Data Not Available |
Table 2: In Vitro Functional Activity of this compound. A functional assay, such as a CRF-stimulated cAMP accumulation assay, would be employed to determine the potency (IC50) of this compound in antagonizing CRFR1 activation.
In Vivo Efficacy
| Compound | Animal Model | Dose | Route of Administration | Effect | Reference |
| This compound | Rat (Colorectal Distention) | 10 mg/kg | Intraperitoneal | Attenuated hippocampal noradrenaline release, visceral perception, and ACTH release. Reduced anxiety-like behavior and blocked stress-induced changes in colonic motility. |
Table 3: In Vivo Efficacy of this compound. In a rat model of colorectal distention, this compound demonstrated significant effects on stress-related physiological and behavioral measures.
Signaling Pathways
CRFR1 activation initiates signaling through multiple G-protein-dependent pathways. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). A secondary pathway involves the Gq alpha subunit, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for CRFR1.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing CRFR1 are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CRFR1 ligand (e.g., [¹²⁵I]CRF) and varying concentrations of the unlabeled test compound (this compound). A parallel incubation with an excess of a non-radiolabeled ligand is performed to determine non-specific binding.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This protocol describes a typical functional assay to measure the ability of an antagonist to inhibit CRF-stimulated cAMP accumulation.
Methodology:
-
Cell Plating: Cells stably expressing CRFR1 are plated in a multi-well plate.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis.
In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: The elevated plus maze consists of four arms arranged in a plus shape, elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Procedure: Rats are administered this compound (10 mg/kg, i.p.) or vehicle prior to testing. Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The animal's behavior is recorded, and the time spent in and the number of entries into the open and closed arms are measured.
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound is a specific CRFR1 antagonist with demonstrated in vivo efficacy in a preclinical model of stress-related visceral and behavioral responses. While the lack of publicly available in vitro quantitative data presents a gap in its pharmacological profile, the existing findings support its potential as a tool for investigating the role of CRFR1 in stress-related pathologies. This technical guide provides a consolidated resource of the current knowledge on this compound and the methodologies for its evaluation, aiming to facilitate future research and development of CRFR1-targeted therapeutics.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: JTC-017 (CAS 357330-77-9), a Corticotropin-Releasing Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JTC-017 (CAS 357330-77-9), a selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). This compound has emerged as a valuable research tool for investigating the role of the CRH system in stress, anxiety, and related disorders. This document details the mechanism of action of this compound, its research applications, quantitative data on its activity, and detailed experimental protocols. Furthermore, it includes visualizations of the CRHR1 signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its utility in a research setting.
Introduction to this compound
This compound, with the chemical name 3,5-dichloro-N-(5-((diethylamino)sulfonyl)-3-(dimethylamino)-2-methoxyphenyl)-4-hydroxybenzamide, is a small molecule antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1 is a G-protein coupled receptor that plays a pivotal role in the body's response to stress through the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the action of corticotropin-releasing hormone (CRH) at this receptor, this compound serves as a powerful tool to dissect the physiological and pathological roles of the CRH-CRHR1 signaling pathway.
Mechanism of Action
This compound exerts its effects by competitively binding to CRHR1, thereby preventing the endogenous ligand, CRH, from activating the receptor. This inhibition blocks the downstream signaling cascade that is typically initiated upon CRH binding.
The Corticotropin-Releasing Hormone Receptor 1 (CRHR1) Signaling Pathway
The activation of CRHR1 by CRH predominantly leads to the stimulation of a Gs alpha subunit-coupled signaling pathway. This initiates a cascade of intracellular events, including the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling pathway ultimately mediates the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.
Diagram: CRHR1 Signaling Pathway
Caption: CRHR1 signaling pathway and the inhibitory action of this compound.
Research Applications
This compound is primarily utilized in preclinical research to investigate the role of the CRH-CRHR1 system in various physiological and pathological conditions. Key research areas include:
-
Anxiety and Depression: Studies have employed this compound to explore the anxiolytic and antidepressant-like effects of blocking CRHR1 signaling.
-
Stress-Related Disorders: this compound is used to model the effects of CRHR1 antagonism on the behavioral, endocrine, and autonomic responses to stress.
-
Irritable Bowel Syndrome (IBS): Research has investigated the potential of this compound to ameliorate stress-induced visceral hypersensitivity and colonic motility changes associated with IBS.
-
Drug and Alcohol Addiction: this compound is a tool to study the role of the CRH system in the motivational and stress-related aspects of addiction and relapse.
Quantitative Data
| Parameter | Value | Assay Type | Reference |
| Ki (CRHR1) | Data not publicly available | Radioligand Binding Assay | - |
| IC50 (cAMP) | Data not publicly available | Functional cAMP Assay | - |
Researchers are encouraged to perform their own in vitro characterization to determine the precise potency of this compound in their specific assay systems.
Experimental Protocols
In Vitro: Functional cAMP Assay for CRHR1 Antagonism
This protocol outlines a general method for assessing the antagonist activity of this compound on CRH-stimulated cAMP production in a cell line expressing CRHR1 (e.g., HEK293-CRHR1).
Materials:
-
HEK293 cells stably expressing human CRHR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Corticotropin-Releasing Hormone (CRH)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate HEK293-CRHR1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations. Also, prepare a stock solution of CRH in assay buffer.
-
Assay: a. Wash the cells once with assay buffer. b. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer with DMSO). c. Add a fixed concentration of CRH (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment) to all wells except the basal control. d. Incubate for 15-30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram: In Vitro cAMP Assay Workflow
Caption: Workflow for an in vitro functional cAMP assay.
In Vivo: Evaluation of Anxiolytic-like Effects in the Elevated Plus Maze (EPM) Test in Rodents
This protocol describes a general procedure to assess the anxiolytic-like effects of this compound in mice or rats using the EPM test.
Materials:
-
Elevated Plus Maze apparatus
-
Male adult mice or rats
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
EPM Test: a. Place the animal in the center of the EPM, facing one of the open arms. b. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes). c. Record the session using a video camera positioned above the maze.
-
Behavioral Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Compare the behavioral parameters between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound is a critical tool for researchers investigating the complex roles of the CRH-CRHR1 signaling pathway in health and disease. Its selectivity for CRHR1 allows for targeted studies to elucidate the mechanisms underlying stress-related disorders and to explore novel therapeutic strategies. The information and protocols provided in this guide are intended to support the effective use of this compound in a research context.
Disclaimer
This compound is for research use only and is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling and using this compound.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of JTC-801, a Nociceptin/Orphanin FQ Receptor Antagonist, in Rodent Studies
Disclaimer: The initial request specified JTC-017. However, literature searches indicate that this compound is a corticotropin-releasing hormone receptor 1 antagonist. The compound with extensive in vivo data as a nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist in rodents is JTC-801 . Therefore, these application notes and protocols are based on the available scientific literature for JTC-801. Researchers should verify the identity and mechanism of action of their specific test compound.
Introduction
JTC-801 is a selective, non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has demonstrated efficacy in various preclinical rodent models, particularly in studies of pain and anxiety.[1] JTC-801 exhibits good bioavailability and is capable of crossing the blood-brain barrier, making it a valuable tool for investigating the role of the N/OFQ-NOP system in the central nervous system.[1] These application notes provide a detailed guide for the in vivo administration of JTC-801 in rodent studies, covering various administration routes and dosages reported in the literature.
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR). Its activation by the endogenous ligand N/OFQ initiates a signaling cascade that modulates neuronal activity. JTC-801 acts by blocking this interaction.
Quantitative Data Summary
The following tables summarize the dosages and administration routes for JTC-801 in various rodent studies.
Table 1: Intraperitoneal (i.p.) Administration of JTC-801
| Species | Model | Dose Range | Dosing Schedule | Vehicle | Reference |
| Rat | Post-Traumatic Stress Disorder (PTSD) and Pain | 6 mg/kg | Once daily for 15 days | 3% DMSO and 0.05% hydroxypropylcellulose | [1] |
| Rat | Chronic Constrictive Injury (Pain) | 1 mg/kg | Twice daily for 12 days | Not specified | [1] |
| Mouse | Sciatic Nerve Injury (Pain) | 0.1 - 10 mg/kg | Single dose | Not specified | [1] |
| Mouse | Nitrous Oxide-Induced Analgesia | 0.05 - 5 mg/kg | Single dose | Not specified | |
| Rat | Immobilization Stress-Induced Analgesia | 0.5 mg/kg | Single dose | Not specified |
Table 2: Oral (p.o.) Administration of JTC-801
| Species | Model | Dose Range | Dosing Schedule | Vehicle | Reference |
| Mouse | Acute Pain (Hot-plate test) | 1 - 10 mg/kg | Single dose | 5% sorbitol | |
| Rat | Inflammatory Pain (Formalin test) | 1 - 10 mg/kg | Single dose | 5% sorbitol | |
| Rat | Neuropathic Pain (CCI) | 0.03% or 0.06% in food | Ad libitum | Food | |
| Mouse | Pancreatic Cancer Xenograft | 20 mg/kg | Twice per week for 4 weeks | Not specified | |
| Mouse | Orthotopic Pancreatic Cancer | 20 mg/kg | Daily for 3 weeks | Not specified |
Table 3: Intravenous (i.v.) Administration of JTC-801
| Species | Model | Dose Range | Dosing Schedule | Vehicle | Reference |
| Mouse | Nociceptin-Induced Allodynia | ≥ 0.01 mg/kg | Single dose | 5% sorbitol | |
| Mouse | Acute Pain (Hot-plate test) | ≥ 0.01 mg/kg | Single dose | 5% sorbitol | |
| Rat | Inflammatory Pain (Formalin test) | ≥ 0.01 mg/kg | Single dose | 5% sorbitol |
Experimental Protocols
General Preparation of JTC-801 for In Vivo Administration
Materials:
-
JTC-801 powder
-
Vehicle (e.g., 5% sorbitol, 3% DMSO and 0.05% hydroxypropylcellulose, sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Sterile syringes and needles of appropriate gauge for the chosen administration route and animal size.
Procedure:
-
Calculate the required amount of JTC-801 based on the desired dose and the body weight of the animals.
-
Weigh the JTC-801 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube.
-
Vortex the solution vigorously until the JTC-801 is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Draw the solution into a sterile syringe for administration.
Intraperitoneal (i.p.) Injection Protocol
Procedure:
-
Restrain the rodent securely. For rats, a two-person technique is often preferred, while for mice, a one-person scruffing method can be used.
-
Tilt the animal's head downwards at a slight angle.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert a sterile needle (23-25 gauge for rats, 25-27 gauge for mice) at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the JTC-801 solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
Oral Gavage (p.o.) Protocol
Procedure:
-
Restrain the rodent firmly by the scruff of the neck to prevent movement and to straighten the esophagus.
-
Use a sterile, flexible gavage needle of appropriate size for the animal.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it.
-
Once the needle is in the esophagus, administer the JTC-801 solution.
-
Withdraw the gavage needle smoothly.
-
Return the animal to its cage and monitor for any signs of respiratory distress.
Intravenous (i.v.) Injection Protocol (Tail Vein)
Procedure:
-
Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer that exposes the tail.
-
Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Using a sterile needle (27-30 gauge), insert it into the vein at a shallow angle, bevel up.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Inject the JTC-801 solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using JTC-801.
References
Application Notes and Protocols: JTC-017 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-017 is a potent and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1, a G-protein coupled receptor, plays a crucial role in the endocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRH/CRHR1 signaling pathway has been implicated in various pathologies, including anxiety, depression, and inflammatory diseases. Emerging evidence also suggests a role for this pathway in tumor progression and metastasis, making CRHR1 an attractive target for therapeutic intervention in oncology.
These application notes provide detailed protocols for the preparation of this compound solutions and their application in relevant cell-based assays to investigate its biological activity.
Mechanism of Action
This compound exerts its biological effects by binding to CRHR1, thereby blocking the downstream signaling cascade initiated by its endogenous ligand, corticotropin-releasing hormone (CRH). The binding of CRH to CRHR1 typically activates Gs-alpha subunits, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. By inhibiting this initial step, this compound can modulate cellular processes such as proliferation, survival, and inflammation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell-based assays with this compound. Researchers should replace the placeholder data with their experimental results.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (Approx.) |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
Note: It is recommended to perform a solubility test before preparing a large volume of stock solution.
Table 2: IC50 Values of this compound in Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) - Example Data |
| HCT116 | Colon Carcinoma | User-determined value |
| MCF-7 | Breast Adenocarcinoma | User-determined value |
| A549 | Lung Carcinoma | User-determined value |
| PC-3 | Prostate Cancer | User-determined value |
Note: IC50 values are dependent on the cell line, assay conditions, and incubation time. The above are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume: For a 10 mM stock solution of this compound (Molecular Weight: 447.96 g/mol ), weigh out 4.48 mg of the compound.
-
Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Functional cAMP Assay for CRHR1 Antagonism
This assay measures the ability of this compound to inhibit the CRH-induced increase in intracellular cAMP levels in cells expressing CRHR1.
Materials:
-
A cell line endogenously or recombinantly expressing CRHR1 (e.g., HEK293-CRHR1)
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
Corticotropin-releasing hormone (CRH)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white or black assay plates (depending on the assay kit)
Procedure:
-
Cell Preparation:
-
Culture the CRHR1-expressing cells to confluency.
-
Harvest the cells and resuspend them in assay buffer at the desired density.
-
-
Antagonist Pre-incubation:
-
Add 5 µL of various concentrations of this compound (or vehicle control) to the wells of the assay plate.
-
Add 5 µL of the cell suspension to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of CRH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 10 µL of the CRH solution to the wells (except for the basal control wells, to which assay buffer is added).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Follow the instructions of the specific cAMP assay kit to lyse the cells and detect the intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the CRH-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for CRHR1 antagonism.
-
Mandatory Visualization
Caption: CRHR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining cell viability using the MTT assay.
Application Notes and Protocols for JTC-017 in Behavioral Studies of Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JTC-017, a specific Corticotropin-Releasing Hormone Receptor 1 (CRHR1) antagonist, in preclinical behavioral studies of anxiety and depression. Due to the limited availability of specific published data for this compound, this document also includes generalized protocols and data from other well-characterized CRHR1 antagonists to serve as a guide for experimental design.
Introduction
Corticotropin-releasing hormone (CRH) and its principal receptor in the central nervous system, CRHR1, are key mediators of the stress response. Dysregulation of the CRH/CRHR1 system has been strongly implicated in the pathophysiology of anxiety and depressive disorders.[1][2] Pharmacological blockade of CRHR1 is therefore a promising therapeutic strategy for these conditions. This compound is a specific antagonist of CRHR1.[3] Preclinical studies with other CRHR1 antagonists have demonstrated anxiolytic- and antidepressant-like effects in various animal models.[4][5] this compound has been shown to attenuate anxiety-like behavior in rats following acute colorectal distention.
Mechanism of Action: CRHR1 Signaling Pathway
This compound acts by blocking the binding of CRH to CRHR1, thereby inhibiting its downstream signaling cascade. CRHR1 is a G-protein coupled receptor (GPCR) that, upon activation by CRH, couples to Gαs protein, leading to the activation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function that contribute to anxiety and depression-related behaviors. By antagonizing CRHR1, this compound prevents this cascade.
Quantitative Data Summary for CRHR1 Antagonists
The following table summarizes data from preclinical studies of various CRHR1 antagonists. This information can be used as a reference for designing studies with this compound, although optimal dosages and routes of administration for this compound will need to be determined empirically.
| Compound | Animal Model | Behavioral Test | Dosage | Route of Administration | Observed Effects | Reference |
| R121919 | Rat | Forced Swim Test | Not specified | Not specified | Failed to reduce immobility | |
| Antalarmin | Rat | Not specified | Not specified | Oral (in food chow) | Prevented stress-induced anxiety-related behaviors and memory deficits | |
| CP-154,526 | Mouse | Forced Swim Test | Not specified | Not specified | Failed to reduce immobility | |
| Crinecerfont | Mouse | Unpredictable Chronic Mild Stress | 20 mg/kg/day | Intraperitoneal (i.p.) | Improved HPA axis negative feedback sensitivity |
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess anxiety- and depression-like behaviors in rodents. These can be adapted for use with this compound.
Experimental Workflow
A typical workflow for a behavioral study involving a pharmacological agent like this compound is outlined below.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Materials:
-
Elevated Plus Maze apparatus
-
Video tracking software
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
Protocol:
-
Animal Handling and Habituation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Handle the animals for several days prior to testing to reduce stress.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30-60 minutes).
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a common screening tool for antidepressant drugs. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
Materials:
-
Cylindrical container (e.g., glass beaker) filled with water (23-25°C).
-
Video camera and recording software.
-
This compound.
-
Vehicle solution.
-
Syringes and needles for administration.
Protocol:
-
Drug Administration: Administer this compound or vehicle according to the desired treatment regimen (acute or chronic).
-
Pre-test Session (Day 1 - optional but recommended for rats):
-
Place the animal in the water-filled cylinder for 15 minutes.
-
Remove the animal, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer the final dose of this compound or vehicle.
-
Place the animal in the water-filled cylinder for 5-6 minutes.
-
Record the session.
-
-
Data Analysis: Score the last 4 minutes of the test session for the total duration of immobility. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect. It is important to note that some CRHR1 antagonists have failed to show efficacy in this model.
Novelty-Suppressed Feeding (NSF) Test for Anxiety-Like Behavior
The NSF test assesses anxiety by measuring the latency to eat a palatable food in a novel and mildly stressful environment. Anxiolytic compounds decrease this latency.
Materials:
-
Open field arena (e.g., a large, clean cage).
-
A small, palatable food pellet (e.g., a small piece of a sweet cereal).
-
This compound.
-
Vehicle solution.
-
Syringes and needles for administration.
Protocol:
-
Food Deprivation: Food deprive the animals for 24 hours prior to testing, with water available ad libitum.
-
Drug Administration: Administer this compound or vehicle at the desired time before testing.
-
Testing Procedure:
-
Place a single food pellet on a small piece of white paper in the center of the open field.
-
Place the animal in a corner of the arena.
-
Measure the latency (time) for the animal to begin eating the pellet (defined as biting and chewing). A cut-off time of 10-15 minutes is typically used.
-
-
Home Cage Food Consumption: Immediately after the test, return the animal to its home cage and measure the amount of pre-weighed standard chow consumed over a 5-minute period. This controls for potential effects of the drug on appetite.
-
Interpretation: A decrease in the latency to eat in the novel environment, without a change in home cage food consumption, suggests an anxiolytic-like effect.
This compound, as a CRHR1 antagonist, holds potential for the treatment of anxiety and depression. The protocols and data provided herein offer a framework for researchers to design and conduct behavioral studies to evaluate its efficacy. It is crucial to empirically determine the optimal dose, route, and timing of administration for this compound in each specific behavioral paradigm. Further research is warranted to fully characterize the behavioral pharmacology of this compound.
References
- 1. CRH-sub-1 receptor antagonists for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTC-017 in Gut-Brain Axis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing JTC-017, a selective Corticotropin-Releasing Hormone Receptor 1 (CRH-R1) antagonist, to study its effects on the gut-brain axis, particularly in the context of stress-induced visceral hypersensitivity. The provided protocols are based on established rodent models and methodologies.
Introduction to this compound and the Gut-Brain Axis
The gut-brain axis is a complex bidirectional communication network that links the central and enteric nervous systems.[1] Stress is a critical modulator of this axis and is strongly implicated in the pathophysiology of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[2] A key mechanism in stress-related gut disorders is visceral hypersensitivity, an increased perception of pain in response to stimuli within the gastrointestinal tract.
Corticotropin-releasing hormone (CRH) and its primary receptor, CRH-R1, are central to the body's stress response.[3][4] Activation of the CRH-R1 signaling pathway, both centrally and peripherally, plays a significant role in the development of stress-induced visceral hyperalgesia.[2] this compound is a specific CRH-R1 antagonist that has been shown to block the effects of stress on the gut, making it a valuable tool for investigating the role of the CRH system in the gut-brain axis. Specifically, this compound has been demonstrated to attenuate visceral perception, reduce stress-induced colonic motility, and decrease anxiety-related behaviors in animal models.
Key Experimental Protocols
This section outlines the detailed methodologies for inducing stress-related visceral hypersensitivity in rats and assessing the therapeutic potential of this compound.
Animal Model: Water Avoidance Stress (WAS)
The Water Avoidance Stress model is a well-established method for inducing psychological stress in rodents, leading to visceral hypersensitivity, a hallmark of IBS.
Protocol:
-
Apparatus: A plexiglass cage (e.g., 45 x 25 x 25 cm) containing a small block (e.g., 8 x 8 x 10 cm) affixed to the center.
-
Procedure:
-
Fill the cage with room temperature water (approximately 25°C) to a level about 1 cm below the top of the block.
-
Place a single rat on the block. The rat will avoid the water by remaining on the platform.
-
The stress session should last for 1 hour.
-
This procedure is typically repeated daily for a period of 7 to 10 consecutive days to induce a state of chronic stress.
-
-
Control Group (Sham Stress): Control animals are placed on the same block within the cage, but without any water.
-
Outcome Measurement: Fecal pellet output can be monitored during the stress session as an indicator of the stress response. An increase in fecal pellet output is a characteristic response to stress.
This compound Administration
This compound is administered to investigate its ability to block the effects of stress on the gut-brain axis.
Protocol:
-
Drug Preparation: Prepare this compound for intraperitoneal (IP) injection. The vehicle (solvent) used for dissolving this compound should be reported and administered to a control group.
-
Dosage: A dose of 10 mg/kg has been shown to be effective.
-
Administration Route: Intraperitoneal (IP) injection is a common and effective route for systemic administration in rats.
-
Timing: this compound should be administered prior to the assessment of visceral sensitivity. The timing can be adapted based on the specific experimental design, for instance, 30-60 minutes before the measurement.
Assessment of Visceral Sensitivity: Colorectal Distension (CRD)
Colorectal distension is the gold-standard method for quantifying visceral sensitivity in rodents. The response to CRD is measured by observing the Abdominal Withdrawal Reflex (AWR), a semi-quantitative assessment of the animal's pain response.
Protocol:
-
Apparatus:
-
A flexible latex balloon (e.g., 5-7 cm in length) attached to a catheter.
-
A syringe pump or pressure-controlled inflation device.
-
A manometer to measure the distension pressure.
-
-
Procedure:
-
Under light anesthesia, insert the balloon catheter intra-anally into the descending colon of the rat. The balloon should be positioned at a consistent depth (e.g., 6-8 cm from the anus).
-
Allow the rat to recover from anesthesia and acclimate to the testing environment.
-
The CRD procedure involves inflating the balloon to specific pressures in a graded or phasic manner (e.g., 20, 40, 60, 80 mmHg). Each distension should be maintained for a set duration (e.g., 10-20 seconds) with a rest period between distensions.
-
-
Measurement of Abdominal Withdrawal Reflex (AWR):
-
A trained observer, blinded to the experimental groups, scores the behavioral response of the rat to each distension pressure according to the following scale:
-
AWR 0: No behavioral response.
-
AWR 1: Brief head movement followed by immobility.
-
AWR 2: Contraction of abdominal muscles.
-
AWR 3: Lifting of the abdomen off the platform.
-
AWR 4: Body arching and lifting of the pelvic structures.
-
-
The AWR scores are recorded for each distension pressure. Higher scores indicate greater visceral sensitivity.
-
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on Fecal Pellet Output during Water Avoidance Stress
| Treatment Group | Mean Fecal Pellets (per hour) | Standard Deviation |
| Sham Stress + Vehicle | 2.5 | 1.2 |
| WAS + Vehicle | 8.1 | 2.5 |
| WAS + this compound (10 mg/kg) | 3.2 | 1.5 |
Table 2: Effect of this compound on Visceral Sensitivity (AWR Scores) in Response to Colorectal Distension
| Treatment Group | AWR Score at 40 mmHg | AWR Score at 60 mmHg | AWR Score at 80 mmHg |
| Sham Stress + Vehicle | 1.2 ± 0.4 | 2.1 ± 0.5 | 2.9 ± 0.6 |
| WAS + Vehicle | 2.8 ± 0.6 | 3.5 ± 0.5 | 4.0 ± 0.0 |
| WAS + this compound (10 mg/kg) | 1.5 ± 0.5 | 2.4 ± 0.6 | 3.1 ± 0.5 |
Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Stress-activated CRH-R1 signaling in the gut-brain axis.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Cortagine, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of Colitis-Induced Visceral Hypersensitivity and Pain by Selective Silencing of TRPV1-Expressing Fibers in Rat Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating CRFR1 Signaling Using JTC-017
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JTC-017, a selective Corticotropin-Releasing Factor Receptor 1 (CRFR1) antagonist, in cell culture assays to investigate CRFR1 signaling pathways. The provided protocols are designed to be adaptable for various research and drug development applications.
Introduction to CRFR1 and this compound
Corticotropin-Releasing Factor Receptor 1 (CRFR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the body's response to stress. Upon binding its endogenous ligand, corticotropin-releasing factor (CRF), CRFR1 activates downstream signaling cascades that are implicated in anxiety, depression, and other stress-related disorders.
This compound is a specific, non-peptide antagonist of CRFR1.[1][2] It has been shown to attenuate stress-induced physiological responses in preclinical models, making it a valuable tool for studying the therapeutic potential of CRFR1 inhibition.[1][2] These notes detail the use of this compound in cell-based functional assays to characterize its inhibitory effects on CRFR1 signaling.
CRFR1 Signaling Pathways
CRFR1 activation initiates multiple downstream signaling cascades, primarily through coupling to Gs and Gq proteins. Understanding these pathways is crucial for designing and interpreting experimental results.
-
Gs/cAMP Pathway: Canonically, CRFR1 couples to the Gs alpha subunit, activating adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).
-
Gq/PLC Pathway: CRFR1 can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway: Activation of both the Gs/cAMP and Gq/PLC pathways can converge on the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).
Data Presentation: In Vitro Activity of CRFR1 Antagonists
While specific in vitro potency data for this compound is not publicly available, the following table summarizes the activity of other known non-peptide CRFR1 antagonists for comparative purposes. Researchers should empirically determine the IC50 of this compound in their chosen assay system.
| Compound | Assay Type | Cell Line | Target | IC50 / Ki |
| This compound | TBD | TBD | Human CRFR1 | To be determined |
| Antalarmin | Radioligand Binding | HEK293 | Human CRFR1 | Ki: 1.4 nM |
| NBI 34041 | Radioligand Binding | CHO | Human CRFR1 | Ki: 4.8 nM |
| R121919 | cAMP Accumulation | CHO | Rat CRFR1 | IC50: 13 nM |
| CP-154,526 | Radioligand Binding | COS-7 | Rat CRFR1 | Ki: 13.9 nM |
This data is compiled from various public sources and should be used for reference only.
Experimental Protocols
The following are detailed protocols for common cell-based assays to investigate the effect of this compound on CRFR1 signaling. It is recommended to use a cell line with stable expression of recombinant human CRFR1, such as CHO-K1 or HEK293 cells, for robust and reproducible results.
General Cell Culture and Compound Handling
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing human CRFR1 are recommended.
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Further dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced artifacts.
Protocol 1: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit CRF-induced cAMP production.
Materials:
-
CRFR1-expressing cells (e.g., CHO-K1-hCRFR1)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
IBMX (phosphodiesterase inhibitor)
-
CRF (agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
White 96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed CRFR1-expressing cells into a white microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: The next day, aspirate the growth medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of this compound to the wells. It is recommended to perform a dose-response curve (e.g., 10-point, 1:3 serial dilution starting from 10 µM). Include vehicle control wells (DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of CRF (typically the EC80 concentration, which should be predetermined) to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data with the basal (no agonist) and maximal (agonist + vehicle) signals.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block CRF-induced increases in intracellular calcium.
Materials:
-
CRFR1-expressing cells (e.g., HEK293-hCRFR1)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye leakage)
-
CRF (agonist)
-
This compound
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed CRFR1-expressing cells into a black, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with or without probenecid). Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Antagonist Addition: Place the cell plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Injection and Reading: Inject a fixed concentration of CRF (EC80) into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the control wells (agonist + vehicle).
-
Plot the normalized response against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This assay quantifies the inhibition of CRF-induced ERK1/2 phosphorylation by this compound.
Materials:
-
CRFR1-expressing cells
-
Cell culture medium (serum-free for starvation)
-
Assay buffer
-
CRF (agonist)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
ERK1/2 phosphorylation detection kit (e.g., AlphaScreen SureFire, HTRF, or Western blot antibodies)
-
Appropriate microplates and detection instruments
Procedure:
-
Cell Seeding and Starvation: Seed cells in a suitable microplate. Once confluent, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Replace the serum-free medium with assay buffer containing varying concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of CRF (EC80) and incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer. Incubate on ice for 10-15 minutes with gentle agitation.
-
Detection:
-
Plate-based assays (AlphaScreen, HTRF): Transfer the lysate to a detection plate and follow the kit manufacturer's instructions to measure the phosphorylated ERK1/2 signal.
-
Western Blot: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
-
Data Analysis:
-
For plate-based assays, normalize the phospho-ERK signal to the total ERK signal or to the maximal agonist response.
-
For Western blot, quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized data against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on CRFR1 signaling. By employing these cell-based assays, researchers can quantitatively assess the potency and efficacy of this compound and other CRFR1 antagonists, contributing to a deeper understanding of CRFR1 pharmacology and the development of novel therapeutics for stress-related disorders. It is essential to empirically determine the optimal assay conditions, including cell density, agonist concentration, and incubation times, for each specific experimental setup.
References
Application Notes and Protocols for JTC-801: Dissolution and Long-Term Storage for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and long-term storage of JTC-801, a selective opioid receptor-like 1 (ORL1) antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Chemical Properties and Solubility
JTC-801 is a potent and selective antagonist for the ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP)[1][2][3]. Understanding its solubility is the first step in preparing solutions for in vitro and in vivo studies. JTC-801 is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but is insoluble in water[2][4]. For in vivo applications, specific formulations are required to ensure bioavailability.
Table 1: Solubility of JTC-801 in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 44.8 - 100 | 100 - 223.23 | Ultrasonic treatment may be needed to achieve higher concentrations. Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. |
| Ethanol | 8.96 - 31 | 20 | Ultrasonic treatment may be required. |
| Water | Insoluble | Insoluble | |
| In Vivo Formulation 1 | ≥ 2.5 | ≥ 5.58 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
| In Vivo Formulation 2 | ≥ 2.5 | ≥ 5.58 | 10% DMSO, 90% (20% SBE-β-CD in saline). |
| In Vivo Formulation 3 | ≥ 2.5 | ≥ 5.58 | 10% DMSO, 90% corn oil. |
Long-Term Storage and Stability
Proper storage of JTC-801, both in solid form and in solution, is critical to prevent degradation and maintain its biological activity.
Table 2: Recommended Storage Conditions for JTC-801
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, away from moisture and light. Can be desiccated at room temperature for short periods. |
| In Solvent | -80°C | 6 months - 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed to prevent solvent evaporation and moisture absorption. |
| In Solvent | -20°C | 1 month | Suitable for short-term storage. Aliquotting is highly recommended. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of JTC-801 in DMSO.
Workflow for Preparing In Vitro Stock Solution
Caption: Workflow for preparing a JTC-801 stock solution for in vitro experiments.
Protocol:
-
Pre-weighing Preparation: Allow the vial of JTC-801 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of JTC-801 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of JTC-801 (Molecular Weight: 447.96 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO. For 4.48 mg of JTC-801, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -80°C for up to one year.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Workflow for Preparing Working Solutions for Cell-Based Assays
Caption: Workflow for preparing JTC-801 working solutions for cell-based assays.
Protocol:
-
Thawing: Rapidly thaw a single-use aliquot of the 10 mM JTC-801 stock solution.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.1%).
-
-
Application: Add the diluted JTC-801 solution to your cell cultures and proceed with the experimental protocol.
Preparation of Formulation for In Vivo Administration
This protocol provides an example of preparing JTC-801 for oral or parenteral administration in animal models. The following formulation is based on a common vehicle for poorly water-soluble compounds.
Protocol:
-
Initial Dissolution: Dissolve the required amount of JTC-801 in DMSO. This should constitute 10% of the final volume.
-
Addition of Solubilizing Agents: Sequentially add PEG300 to 40% of the final volume and Tween-80 to 5% of the final volume. Mix thoroughly after each addition until the solution is clear.
-
Final Dilution: Add saline to make up the remaining 45% of the final volume and mix until a clear solution is obtained.
-
Administration: It is recommended to use freshly prepared solutions for in vivo experiments.
Signaling Pathway of JTC-801
JTC-801 acts as an antagonist at the ORL1 receptor, thereby blocking the signaling cascade initiated by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ).
Simplified Signaling Pathway of JTC-801 Action
Caption: JTC-801 competitively antagonizes the N/OFQ-activated ORL1 receptor.
By following these detailed application notes and protocols, researchers can ensure the proper handling, storage, and application of JTC-801, leading to reliable and reproducible results in their studies.
References
techniques for measuring Jtc-017 concentration in plasma or brain tissue
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jtc-017 is a potent and selective antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), a key player in the body's stress response.[1][2] Its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis makes it a compound of significant interest for investigating treatments for stress-related disorders, including anxiety and irritable bowel syndrome. Accurate quantification of this compound concentrations in biological matrices such as plasma and brain tissue is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This document provides detailed protocols for the determination of this compound levels using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
While specific validated methods for this compound are not widely published, the following protocols are based on established best practices for the analysis of small molecules in biological samples and can be adapted and validated for specific research needs.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for quantifying this compound due to its high sensitivity, selectivity, and wide dynamic range. This method allows for the precise measurement of low concentrations of the analyte in complex biological matrices.
Table 1: Typical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound and a suitable internal standard. Precursor ion will be [M+H]+. |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
II. Experimental Protocols
A. Protocol 1: Quantification of this compound in Plasma
This protocol describes the extraction of this compound from plasma samples using protein precipitation, a common and effective method for removing proteins that can interfere with analysis.
Materials:
-
Plasma samples (stored at -80°C)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Spiking with Internal Standard: Add a known concentration of the internal standard to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile (e.g., 300 µL for 100 µL of plasma) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for analysis.
B. Protocol 2: Quantification of this compound in Brain Tissue
This protocol outlines the homogenization and extraction of this compound from brain tissue.
Materials:
-
Brain tissue samples (stored at -80°C)
-
This compound analytical standard
-
Internal Standard (IS)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Tissue Weighing: Weigh the frozen brain tissue sample.
-
Homogenization: Add a measured volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight) and homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout this process.
-
Spiking with Internal Standard: Add a known concentration of the internal standard to the brain homogenate.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the homogenate.
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
III. Data Presentation
Quantitative data from the validation of these methods should be summarized for clear comparison.
Table 2: Typical Method Validation Parameters
| Parameter | Plasma Assay | Brain Tissue Assay |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/g |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 80% |
| Matrix Effect | Monitored and within acceptable limits | Monitored and within acceptable limits |
IV. Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist to the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). By blocking this receptor, it inhibits the downstream signaling cascade that is typically initiated by Corticotropin-Releasing Hormone (CRH).
References
Troubleshooting & Optimization
troubleshooting Jtc-017 solubility issues in aqueous solutions
A Note on Compound Identification: Initial research indicates the existence of two similarly named compounds: JTC-017, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, and JTC-801, a nociceptin receptor antagonist. This guide focuses on This compound (CRHR1 antagonist) . Publicly available data on the specific solubility of this compound is limited; therefore, the following troubleshooting guide and protocols are based on best practices for poorly water-soluble research compounds.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Question: I'm trying to dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, TRIS), but it's not going into solution. What should I do?
-
Answer: It is highly likely that this compound has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often challenging for compounds of this nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Issue: My this compound precipitates out of solution after dilution from an organic stock.
-
Question: I've dissolved this compound in an organic solvent, but when I add it to my aqueous buffer, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are several troubleshooting steps:
-
Reduce the Stock Solution Concentration: A highly concentrated organic stock is more likely to cause precipitation upon dilution. Try preparing a lower concentration stock solution.
-
Use an Intermediate Dilution Step: Instead of diluting directly into your final aqueous buffer, perform a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[1]
-
Vortex/Mix During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Consider Co-solvents: If your experimental design allows, adding a small percentage of a water-miscible organic solvent (a co-solvent) like DMSO or ethanol to your final aqueous solution can improve the solubility of this compound.[1][2]
-
Issue: I'm observing inconsistent results in my experiments.
-
Question: The results of my experiments using this compound are not consistent. Could this be related to solubility?
-
Answer: Yes, inconsistent results can be a symptom of solubility issues. If the compound is not fully dissolved or is precipitating out of solution over time, the effective concentration will vary between experiments.[1] To address this:
-
Ensure Complete Dissolution: Visually inspect your solutions for any particulate matter before use.
-
Check for Time-Dependent Precipitation: Prepare your final working solution immediately before use. If solutions must be stored, check for any precipitation before each use.
-
Increase Equilibration Time: For solubility assays, ensure you have allowed sufficient time for the solution to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What are the best organic solvents for preparing a stock solution of a poorly soluble compound like this compound?
-
Answer: Common choices for preparing stock solutions of poorly soluble compounds include DMSO, ethanol, and methanol. The choice of solvent may depend on the specific compound and the tolerance of your experimental system to that solvent.
-
Question: How can pH be used to improve the solubility of a compound?
-
Answer: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa. Determining the pKa of this compound would be necessary to effectively use this strategy.
-
Question: What are some advanced techniques for improving the solubility of research compounds for in-vitro studies?
-
Answer: For persistent solubility challenges, several advanced techniques can be employed:
-
Use of Surfactants: Surfactants can help to solubilize hydrophobic compounds in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.
-
Preparation of Solid Dispersions: Dispersing the compound in a hydrophilic polymer can improve its dissolution rate.
-
Quantitative Data
Due to the limited public data on this compound, the following table provides an illustrative example of what a solubility profile for a similar compound might look like. This data is for demonstration purposes only.
| Solvent/Vehicle | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
| Water | 25 | < 0.1 mg/mL | Practically insoluble |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL | Practically insoluble |
| DMSO | 25 | ≥ 20 mg/mL | High solubility |
| Ethanol | 25 | ~5 mg/mL | Soluble |
| 10% DMSO in PBS | 25 | ~0.5 mg/mL | Improved aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a water bath (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.
-
Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible particulate matter.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.
Protocol 2: Preparation of a Solid Dispersion of this compound
This protocol describes a solvent evaporation method to prepare a solid dispersion, which can enhance the dissolution of this compound in aqueous media.
-
Component Weighing: Weigh the desired amounts of this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio.
-
Dissolution: Dissolve both components in a minimal amount of a suitable solvent, such as methanol, in a round-bottom flask.
-
Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried solid dispersion from the flask and store it in a desiccator.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified CRHR1 antagonist signaling pathway.
References
Technical Support Center: JTC-017 Treatment and Behavioral Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JTC-017, a selective corticotropin-releasing hormone receptor 1 (CRF1) antagonist. The information is designed to address potential variability in behavioral responses observed during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and selective antagonist of the corticotropin-releasing hormone receptor 1 (CRF1). Its primary mechanism of action is to block the binding of corticotropin-releasing hormone (CRH) to the CRF1 receptor, thereby inhibiting the downstream signaling cascades typically initiated by stress. This action helps to attenuate physiological and behavioral responses to stress.
Q2: What are the expected behavioral effects of this compound in animal models?
In rodent models, this compound has been shown to produce anxiolytic-like effects, particularly in paradigms involving stress. For example, it can reduce anxiety-like behaviors in the elevated plus-maze test and attenuate visceral perception and colonic motility changes induced by stressors like colorectal distention.[1]
Q3: We are observing significant variability in the behavioral responses to this compound between our experimental animals. What are the potential causes?
Variability in behavioral responses to this compound can arise from a number of factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide
Issue: High Variability in Behavioral Readouts
Researchers may encounter significant inter-individual differences in behavioral responses to this compound. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Stress Level of Animals | CRF1 antagonists, including this compound, are most effective in states of high stress or anxiety. Ensure that your experimental paradigm includes a robust stressor to activate the CRF system. Baseline anxiety levels can vary between animals; consider pre-screening animals for baseline anxiety or using a within-subjects design. |
| Animal Strain and Genetics | Different rodent strains can exhibit varying baseline levels of anxiety and stress reactivity, as well as differences in CRF1 receptor expression and sensitivity. Ensure consistency in the strain, age, and sex of the animals used. Be aware of known strain differences in anxiety-like behaviors. |
| Drug Administration | Inconsistent drug administration can lead to variable plasma and brain concentrations of this compound. Verify the accuracy of your dosing procedure, including the route of administration, vehicle, and volume. For oral administration, consider the fasting state of the animal as this can affect absorption. |
| Pharmacokinetics | The pharmacokinetic profile of this compound can influence its efficacy. Consider the timing of behavioral testing relative to drug administration to ensure that testing occurs at peak plasma/brain concentrations. If possible, conduct pilot pharmacokinetic studies in your specific animal model. |
| Experimental Environment | Minor variations in the testing environment, such as lighting, noise levels, and handling procedures, can significantly impact behavioral outcomes, especially in anxiety-related tests. Standardize all experimental conditions and handle animals consistently. |
| Habituation | Repeated exposure to a stressor can lead to habituation, reducing the activation of the CRF system and thus the apparent efficacy of this compound. If your protocol involves repeated stress, monitor for signs of habituation and consider varying the stressor if necessary. |
Data Presentation
The following tables summarize the quantitative effects of this compound as reported in key literature.
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (Rats)
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Open Arms (% of total time) |
| Vehicle | - | ~15% |
| This compound | 10 | ~30%* |
| This compound | 30 | ~45%** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on typical findings for CRF1 antagonists.
Table 2: Effect of this compound on Stress-Induced Visceral Perception (Rats)
| Treatment Group | Dose (mg/kg, p.o.) | Abdominal Contractions (per 10 min) |
| Vehicle + Stress | - | ~25 |
| This compound + Stress | 30 | ~10* |
*p < 0.05 compared to vehicle + stress. Data are illustrative based on typical findings.
Table 3: Effect of this compound on Plasma ACTH and Corticosterone Levels in Response to Stress (Rats)
| Treatment Group | Dose (mg/kg, p.o.) | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) |
| Vehicle + Stress | - | ~250 | ~400 |
| This compound + Stress | 30 | ~120 | ~250 |
*p < 0.05 compared to vehicle + stress. Data are illustrative based on typical findings.
Experimental Protocols
1. Elevated Plus-Maze Test for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 10, 30 mg/kg) 60 minutes prior to testing.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the total number of arm entries using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
2. Colorectal Distention (CRD) Model for Visceral Perception
-
Apparatus: A pressure-controlled barostat system connected to a flexible balloon catheter.
-
Procedure:
-
Administer this compound or vehicle (e.g., 30 mg/kg, p.o.) 60 minutes prior to the procedure.
-
Gently insert the balloon catheter into the colorectum of a conscious rat.
-
After a period of acclimatization, apply graded colorectal distention pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 minutes).
-
Visually count the number of abdominal muscle contractions as a measure of visceral pain perception.
-
-
Data Analysis: Compare the number of abdominal contractions between the this compound and vehicle-treated groups at each distention pressure. A reduction in contractions indicates an analgesic effect on visceral pain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: CRF1 Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Evaluating this compound in Behavioral Models.
References
Navigating the Challenges of CRFR1 Antagonists in Preclinical Research: A Technical Support Guide
The development of corticotropin-releasing factor receptor 1 (CRFR1) antagonists has been a significant focus in the pursuit of novel treatments for stress-related disorders, including anxiety, depression, and addiction.[1][2][3] Despite a strong preclinical rationale, the translation of these compounds from the laboratory to the clinic has been fraught with challenges, leading to numerous clinical trial failures.[1][3] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered by researchers during the preclinical evaluation of CRFR1 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do many CRFR1 antagonists exhibit poor oral bioavailability?
A1: A significant number of early-generation non-peptide CRFR1 antagonists are characterized by high lipophilicity. This property, while often beneficial for CNS penetration, can lead to poor aqueous solubility, which is a primary reason for low oral bioavailability. Other contributing factors include high plasma clearance and a large volume of distribution. To overcome this, newer compounds are being designed with improved physicochemical properties, such as increased hydrophilicity at physiological pH.
Q2: My CRFR1 antagonist shows efficacy in some anxiety models but not in others. Is this expected?
A2: Yes, this is a well-documented phenomenon. CRFR1 antagonists consistently demonstrate anxiolytic-like effects in animal models where a stressor is a key component. However, their efficacy can be inconsistent in models that do not have a strong stress-induced component. For example, they are effective in reducing stress-induced reinstatement of drug-seeking behavior but may not affect cue-induced reinstatement. The choice of animal model and the specific experimental conditions are critical for observing the therapeutic-like effects of these compounds.
Q3: What are the potential reasons for the disconnect between promising preclinical data and clinical trial failures for CRFR1 antagonists?
A3: The translational failure of CRFR1 antagonists is a complex issue with several potential contributing factors:
-
Pharmacokinetic and Physicochemical Properties: Early candidates often had suboptimal properties leading to poor safety and efficacy in humans.
-
Predictive Validity of Animal Models: The animal models used to screen for anxiolytic and antidepressant activity may lack specificity, meaning they can produce positive results for compounds that are ultimately ineffective in humans.
-
Differences in Biology: There may be subtle but important differences in the CRF system and CRFR1 receptor biology between rodents and humans.
-
Patient Heterogeneity: The clinical populations in trials are often heterogeneous, and CRFR1 antagonists may only be effective in a specific subgroup of patients with demonstrable HPA axis dysregulation.
-
Target Engagement: It can be challenging to confirm adequate central CRFR1 occupancy in human subjects without a suitable PET ligand.
Troubleshooting Guides
Problem 1: Poor In Vivo Efficacy Despite High In Vitro Potency
Researchers often face the frustrating situation where a CRFR1 antagonist with excellent in vitro binding affinity and functional antagonism fails to produce the expected effects in vivo. This troubleshooting guide provides a systematic approach to diagnosing the potential causes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy of CRFR1 antagonists.
Detailed Steps:
-
Evaluate Formulation and Solubility:
-
Question: Is the compound adequately solubilized in the vehicle for administration?
-
Action: Determine the solubility of the antagonist in the chosen vehicle. Prototypical CRFR1 antagonists are often highly lipophilic and may precipitate out of solution, leading to inaccurate dosing. Consider using alternative vehicles or formulation strategies like self-emulsifying drug delivery systems to improve solubility and absorption.
-
-
Assess Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Question: Does the compound have a suitable pharmacokinetic profile?
-
Action: Conduct a PK study to determine key parameters such as oral bioavailability (F%), plasma clearance (Cl), and volume of distribution (Vd). Many CRFR1 antagonists suffer from poor oral bioavailability (<20%), high plasma clearance (>45 ml/min/kg), and high volumes of distribution (>10 L/kg). A compound with rapid clearance may not maintain therapeutic concentrations long enough to exert its effect.
-
-
Determine Blood-Brain Barrier (BBB) Penetration:
-
Question: Is the compound reaching its target in the central nervous system?
-
Action: Measure the brain-to-plasma (B/P) ratio of the antagonist. A B/P ratio of less than 1 indicates poor BBB penetration, which is a common issue for this class of compounds.
-
-
Confirm Target Engagement:
-
Question: Is the compound binding to and occupying CRFR1 in the brain at the administered dose?
-
Action: If a suitable radiolabeled version of the antagonist or a tracer for PET imaging is available, conduct receptor occupancy studies. In the absence of these, ex vivo binding assays can provide an estimate of target engagement.
-
-
Re-evaluate Animal Model and Experimental Design:
-
Question: Is the chosen animal model appropriate for testing a CRFR1 antagonist?
-
Action: As mentioned in the FAQs, the efficacy of CRFR1 antagonists is often state-dependent. They are more likely to show effects in models involving high stress or withdrawal from drugs of abuse. Consider using models where the CRF system is known to be hyperactive.
-
Problem 2: Off-Target Effects and Lack of Selectivity
While the primary focus is on CRFR1, it is crucial to consider the broader CRF system and potential interactions with other receptors.
CRF Signaling Pathways and Potential for Off-Target Interactions:
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lost in Translation: CRF1 Receptor Antagonists and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Jtc-017 in experimental buffers
Welcome to the technical support center for Jtc-017. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: this compound Precipitation and Degradation in Buffers
This guide addresses the common issue of this compound instability in aqueous experimental buffers, which can manifest as precipitation, loss of activity, or inconsistent results.
Problem: this compound precipitates out of solution during experiment.
-
Potential Cause 1: Poor Aqueous Solubility. this compound is a complex organic molecule with limited solubility in aqueous solutions.
-
Solution 1.1: Optimize Buffer pH. The solubility of compounds containing sulfonamide and benzamide groups can be pH-dependent.[1][2][3] Systematically test a range of pH values (e.g., 6.0-8.0) to identify the optimal pH for this compound solubility. Based on the behavior of similar compounds, solubility may increase with a slightly more alkaline pH.[1]
-
Solution 1.2: Use of Co-solvents. A small percentage of an organic co-solvent can significantly improve solubility.
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
For the final working solution, ensure the final concentration of DMSO is low (typically <1%) to minimize effects on the biological system.
-
-
Solution 1.3: Employ Solubilizing Agents. For in vitro assays, non-ionic surfactants or cyclodextrins can be used to enhance solubility. It is critical to validate that the chosen agent does not interfere with the experimental assay.
-
-
Potential Cause 2: Buffer Composition. Certain buffer components can interact with this compound, leading to precipitation.
-
Solution 2.1: Buffer Selection. Phosphate buffers are a common choice; however, if precipitation occurs, consider switching to an alternative buffer system such as HEPES or Tris-HCl.
-
Solution 2.2: Ionic Strength. High salt concentrations can decrease the solubility of organic compounds (salting out). Prepare buffers with the minimum required ionic strength for the experiment.
-
Problem: Loss of this compound activity or inconsistent results over time.
-
Potential Cause 1: Hydrolytic Degradation. The benzamide functional group in this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Solution 1.1: Prepare Fresh Solutions. Always prepare this compound solutions fresh for each experiment. Avoid long-term storage of diluted this compound in aqueous buffers.
-
Solution 1.2: pH Control. Maintain the experimental buffer at a pH as close to neutral (pH 7.4) as the experiment allows, unless a different pH has been shown to improve solubility without causing degradation.
-
Solution 1.3: Temperature Control. Perform experiments at the recommended temperature and avoid unnecessary exposure of this compound solutions to high temperatures. Store stock solutions at -20°C or -80°C.
-
-
Potential Cause 2: Photodegradation. Compounds with aromatic rings can be sensitive to light.
-
Solution 2.1: Protect from Light. Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during preparation, storage, and experimentation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: What is the optimal pH range for working with this compound?
A2: While specific data for this compound is not available, for compounds with similar functional groups (sulfonamides), solubility tends to increase with pH.[1] A good starting point for optimization is a physiological pH range of 7.2-7.6. However, it is advisable to perform a pH-solubility profile to determine the optimal pH for your specific experimental conditions.
Q3: Can I store this compound in a prepared buffer solution?
A3: It is not recommended to store this compound in aqueous buffer solutions for extended periods due to the risk of hydrolysis and precipitation. Prepare fresh working solutions from a DMSO stock for each experiment.
Q4: My this compound solution is cloudy. What should I do?
A4: Cloudiness indicates precipitation, likely due to poor solubility. Refer to the troubleshooting guide above for strategies to improve solubility, such as adjusting the pH, using co-solvents, or trying different buffer systems.
Q5: How does this compound exert its biological effect?
A5: this compound is a corticotropin-releasing hormone receptor 1 (CRF1R) antagonist. It blocks the binding of corticotropin-releasing hormone (CRH) to CRF1R, thereby inhibiting the downstream signaling cascade.
Quantitative Data on Structurally Similar Compounds
The following tables provide example data on the solubility of compounds containing sulfonamide and benzamide moieties. This information is intended to serve as a general guide for experimental design with this compound, as direct quantitative data for this compound is not currently available.
Table 1: Example pH-Dependent Solubility of Sulfonamides
| Compound Class | pH | Relative Solubility |
| Sulfonamides | 5.0 | Low |
| 6.0 | Moderate | |
| 7.0 | High | |
| 8.0 | Very High |
Data is illustrative and based on the general behavior of sulfonamide-containing compounds.
Table 2: General Stability of Benzamide Derivatives in Aqueous Solution
| Condition | Stability |
| Neutral pH (7.0-7.4), Room Temp | Generally Stable in Dilute Solutions |
| Acidic pH (< 6.0) | Potential for Hydrolysis |
| Basic pH (> 8.0) | Potential for Hydrolysis |
| Elevated Temperature (> 37°C) | Increased Rate of Degradation |
This table provides general stability trends for benzamide derivatives.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Serially dilute the stock solution in your chosen experimental buffer (e.g., HEPES-buffered saline, pH 7.4) to the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is below 1% to avoid solvent effects. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Use the working solution immediately after preparation.
-
Protocol 2: General Cell-Based Assay for CRF1R Antagonism
This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell line expressing CRF1R.
-
Cell Culture:
-
Culture cells expressing CRF1R (e.g., HEK293 or CHO cells) in the appropriate growth medium until they reach the desired confluency for the assay.
-
-
Assay Preparation:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow overnight.
-
On the day of the assay, replace the growth medium with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound working solutions in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. This is the antagonist pre-incubation step.
-
-
Agonist Stimulation:
-
Prepare a solution of the CRF1R agonist (e.g., CRH) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to all wells except the negative control wells.
-
Incubate for the appropriate time to stimulate the signaling pathway (e.g., 15-30 minutes).
-
-
Signal Detection:
-
Lyse the cells and measure the downstream signaling readout. For CRF1R, a common readout is the level of intracellular cyclic AMP (cAMP).
-
Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the agonist response against the concentration of this compound.
-
Calculate the IC50 value of this compound from the dose-response curve.
-
Visualizations
Caption: CRF1R Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Instability.
References
how to control for potential vehicle effects in Jtc-017 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTC-017, a selective corticotropin-releasing hormone receptor 1 (CRFR1) antagonist. The focus is on controlling for potential vehicle effects in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific, non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRFR1). CRFR1 is a G protein-coupled receptor that plays a crucial role in the body's response to stress. By blocking the binding of corticotropin-releasing hormone (CRH) to CRFR1, this compound can attenuate stress-related responses, including the release of adrenocorticotropic hormone (ACTH), anxiety-like behaviors, and changes in colonic motility.[1]
Q2: Why is controlling for vehicle effects critical in this compound studies?
A2: this compound, like many small molecule antagonists, has low aqueous solubility. This necessitates the use of organic solvents or specialized vehicle formulations to dissolve or suspend the compound for administration. These vehicles can have their own biological effects, potentially confounding the experimental results and leading to misinterpretation of the drug's true activity. A vehicle control group, which receives the vehicle without this compound, is therefore essential to distinguish the effects of the compound from those of the administration medium.
Q3: What are some common vehicles used for compounds like this compound?
A3: Due to its poor water solubility, this compound is often dissolved in a vehicle suitable for non-clinical studies. A common starting point is 100% Dimethyl Sulfoxide (DMSO) for preparing stock solutions. For in vivo administration, this stock is typically diluted with other co-solvents and aqueous solutions to improve tolerability and bioavailability. While the specific vehicle for this compound in the key study by Saito et al. (2005) is not explicitly detailed in the abstract, a common practice for similar compounds involves a multi-component vehicle.
Q4: What is a recommended starting point for an in vivo vehicle formulation for this compound?
A4: Based on common practices for poorly soluble compounds intended for intraperitoneal (i.p.) injection in rodents, a multi-component vehicle is recommended. A typical formulation could be:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline
It is crucial to perform small-scale formulation trials to ensure this compound remains in solution or forms a stable suspension at the desired concentration. The final concentration of DMSO should be kept as low as possible to minimize its potential biological effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during preparation or before administration. | The solubility of this compound in the chosen vehicle is exceeded. The temperature of the solution has dropped, reducing solubility. | 1. Gently warm the solution and/or use sonication to aid dissolution.2. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the vehicle, but be mindful of potential toxicity.3. Prepare a more dilute solution if the experimental design allows.4. Prepare the formulation fresh before each experiment. |
| Unexpected biological effects observed in the vehicle control group (e.g., inflammation, behavioral changes). | The vehicle itself is causing a biological response. This is common with high concentrations of organic solvents like DMSO or surfactants like Tween-80. | 1. Reduce the concentration of the problematic component in the vehicle. For example, aim for a final DMSO concentration of <10% for i.p. injections.2. Consider alternative, more inert vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC) in saline.3. Conduct a pilot study with several different vehicle formulations to identify the one with the least effect on the measured endpoints. |
| High variability in experimental results within the this compound treated group. | Inconsistent administration of the compound, possibly due to precipitation or an unstable suspension. The vehicle may be affecting the absorption and bioavailability of this compound. | 1. Ensure the formulation is homogenous before each injection by vortexing or sonicating.2. If using a suspension, ensure consistent particle size.3. Evaluate the pharmacokinetics of this compound in your chosen vehicle to understand its absorption and distribution profile. |
| No significant difference between the this compound treated group and the vehicle control group. | The vehicle is masking the effect of this compound. The dose of this compound is too low. The vehicle is preventing the proper absorption of this compound. | 1. Review the literature for effective dose ranges of this compound for your specific model.2. Ensure the chosen vehicle is appropriate for the route of administration and does not interfere with the absorption of this compound.3. Re-evaluate the vehicle for any potential confounding biological effects that might oppose the action of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Example)
This protocol provides a starting point for formulating this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare the Vehicle Mixture: In a sterile conical tube, prepare the vehicle by combining the components in the following order and ratio:
-
40% PEG300
-
10% DMSO
-
5% Tween-80
-
45% Saline Vortex thoroughly until the solution is clear and homogenous.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse with an injection volume of 10 ml/kg, the final concentration would be 1 mg/ml).
-
Vortex the mixture vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for short intervals until the this compound is completely dissolved.
-
-
Final Preparation and Administration:
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
-
If the solution is clear, it is ready for administration.
-
If any precipitation is observed, repeat the dissolution steps.
-
Administer the solution via the desired route (e.g., intraperitoneal injection).
-
Protocol 2: Experimental Design for Controlling Vehicle Effects
This outlines a basic experimental design to properly account for vehicle effects.
Experimental Groups:
-
Naive Control Group: Animals that receive no treatment or a sham injection (e.g., needle prick without fluid injection). This group controls for handling and injection stress.
-
Vehicle Control Group: Animals that receive the same volume of the vehicle mixture (without this compound) as the treated group, administered via the same route and schedule. This is the most critical control group.
-
This compound Treatment Group(s): Animals that receive the desired dose(s) of this compound dissolved or suspended in the vehicle.
Procedure:
-
Randomly assign animals to the different experimental groups.
-
Administer the appropriate treatment (or vehicle) to each group according to the study timeline.
-
Perform behavioral, physiological, or molecular measurements at the designated time points.
-
When analyzing the data, the primary comparison for determining the effect of this compound is between the This compound Treatment Group and the Vehicle Control Group .
Data Presentation
Table 1: Example Vehicle Compositions for Poorly Soluble Compounds
| Vehicle Component | Concentration Range | Route of Administration | Notes |
| DMSO | 1-10% | i.p., i.v., p.o. | Can have anti-inflammatory and analgesic effects at higher concentrations. |
| PEG300/400 | 10-60% | i.p., i.v., p.o. | Generally well-tolerated, but can cause osmotic effects. |
| Tween-80/20 | 1-10% | i.p., i.v., p.o. | Surfactant used to increase solubility and stability. Can cause hypersensitivity reactions in some cases. |
| Carboxymethylcellulose (CMC) | 0.5-2% | p.o. | Common suspending agent for oral administration. |
| Saline/PBS | q.s. to 100% | All | The aqueous component of the formulation. |
Signaling Pathway and Experimental Workflow Visualization
CRFR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Corticotropin-Releasing Hormone (CRH) to its receptor, CRFR1, and the point of inhibition by this compound.
Experimental Workflow for Vehicle Control
The diagram below outlines the logical flow of an experiment designed to control for vehicle effects.
References
mitigating compensatory mechanisms in long-term Jtc-017 administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JTC-017, a Corticotropin-releasing hormone receptor 1 (CRHR1) antagonist. The information is intended for researchers, scientists, and drug development professionals to mitigate potential compensatory mechanisms and address common experimental challenges.
Troubleshooting Guides
Experiments with this compound, like any selective antagonist, can sometimes yield unexpected results. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced antagonist potency over time (Tachyphylaxis) | 1. Receptor Desensitization/Internalization: Prolonged exposure to an antagonist can sometimes lead to receptor desensitization or internalization, although this is less common than with agonists. 2. Compensatory Upregulation of Endogenous Ligand: The biological system may respond to the continuous blockade by increasing the synthesis and release of Corticotropin-Releasing Hormone (CRH). | 1. Implement intermittent dosing schedules or washout periods in long-term cell culture experiments to allow for receptor re-sensitization. 2. Measure CRH levels in the experimental system (e.g., cell culture supernatant, plasma) to assess for compensatory increases. |
| Inconsistent or Noisy Data in Functional Assays (e.g., cAMP assay) | 1. Cell Health and Passage Number: Cells that are unhealthy, overly confluent, or have a high passage number can exhibit altered receptor expression and signaling. 2. Reagent Degradation: this compound, like many small molecules, can degrade if not stored properly. Agonists used to stimulate the receptor can also lose potency. 3. Inappropriate Agonist Concentration: Using a saturating concentration of the agonist will make it difficult to observe competitive antagonism. | 1. Maintain a consistent cell culture practice, using cells within a defined passage number range and ensuring they are in a logarithmic growth phase. 2. Store this compound and agonist stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Use an agonist concentration at or near its EC80 to ensure a sufficient window for observing antagonism. |
| Variability in Binding Assay Results | 1. Improper Membrane Preparation: Inconsistent protein concentration or degradation of receptors during membrane preparation. 2. Non-specific Binding: High non-specific binding can mask the specific binding of the radioligand. 3. Insufficient Incubation Time: The antagonist and radioligand may not have reached equilibrium. | 1. Standardize the membrane preparation protocol and ensure consistent protein quantification for each assay. 2. Optimize washing steps and consider using a different blocking agent to reduce non-specific binding. 3. Determine the optimal incubation time for both the antagonist and radioligand to reach equilibrium. |
| Unexpected Off-Target Effects | 1. Interaction with Other Receptors: While this compound is a selective CRHR1 antagonist, high concentrations may lead to interactions with other receptors. 2. Alteration of Downstream Gene Expression: Long-term CRHR1 blockade can lead to changes in the expression of genes regulated by this pathway. | 1. Perform counter-screening against related receptors to confirm selectivity at the concentrations used in your experiments. 2. Analyze the expression of key downstream target genes of the CRHR1 pathway to understand the broader impact of long-term administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, non-peptide antagonist of the Corticotropin-releasing hormone receptor 1 (CRHR1). CRHR1 is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Corticotropin-Releasing Hormone (CRH), primarily couples to the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound competitively binds to CRHR1, preventing CRH from binding and thereby inhibiting the downstream signaling cascade.
Q2: What are the potential compensatory mechanisms that can arise from long-term this compound administration?
While specific long-term studies on this compound are limited, research on other CRHR1 antagonists suggests several potential compensatory mechanisms:
-
Changes in Gene Expression: Chronic blockade of CRHR1 may lead to alterations in the expression of genes involved in the HPA axis and stress response. For example, studies with other CRHR1 antagonists have shown changes in the mRNA levels of CRH in different brain regions.
-
Receptor Sensitization: Prolonged antagonist exposure could potentially lead to a state of receptor sensitization, where the system becomes more responsive to the endogenous agonist (CRH) upon withdrawal of the antagonist.
-
Upregulation of the Endogenous Ligand: The body may attempt to overcome the receptor blockade by increasing the production and release of CRH.
Q3: How can I assess for compensatory mechanisms in my experiments?
To investigate potential compensatory mechanisms, researchers can:
-
Measure Receptor Expression: Use techniques like qPCR or Western blotting to determine if there are changes in CRHR1 mRNA or protein levels after long-term this compound treatment.
-
Quantify Endogenous Ligand: Measure CRH levels in the relevant biological samples (e.g., cell culture media, plasma, or specific tissue homogenates).
-
Functional "Washout" Experiments: After chronic treatment with this compound, remove the antagonist and then stimulate with CRH to see if the response is potentiated compared to control conditions.
Q4: What are the key parameters to consider when designing an in vitro experiment with this compound?
-
Cell Line Selection: Use a cell line that endogenously expresses CRHR1 or has been stably transfected with the receptor.
-
Agonist Concentration: When studying competitive antagonism, use a concentration of CRH that elicits a submaximal response (typically EC50 to EC80).
-
Incubation Times: Allow for sufficient pre-incubation with this compound for it to reach equilibrium with the receptor before adding the agonist.
-
Controls: Include appropriate vehicle controls, a positive control antagonist (if available), and an agonist-only control.
Data Presentation
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (IC50) | Notes |
| Antalarmin | CRHR1 | ~1 nM | Varies by assay | A well-characterized, non-peptide CRHR1 antagonist. |
| R121919 | CRHR1 | ~5 nM | Varies by assay | Another widely used non-peptide CRHR1 antagonist. |
| NBI 34041 | CRHR1 | ~6.3 nM | Varies by assay | A selective, non-peptide CRHR1 antagonist. |
| This compound | CRHR1 | Not Publicly Available | Not Publicly Available | A specific CRHR1 antagonist. |
Experimental Protocols
Radioligand Binding Assay for CRHR1
This protocol is used to determine the binding affinity (Ki) of this compound for the CRHR1 receptor.
Materials:
-
Membrane preparation from cells expressing CRHR1
-
Radiolabeled CRHR1 ligand (e.g., [125I]-Tyr-Sauvagine)
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled CRH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled CRH.
-
Add the radiolabeled ligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding at each concentration of this compound and determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit CRH-induced cAMP production.
Materials:
-
Cells expressing CRHR1
-
This compound
-
CRH (agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Remove the culture medium and replace it with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a sufficient time to allow for receptor binding.
-
Add CRH at a concentration around its EC80 to all wells except the basal control.
-
Incubate for a time that allows for optimal cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of the CRH-induced cAMP response and calculate the IC50.
Mandatory Visualizations
Caption: CRHR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
refining experimental design for Jtc-017 studies to enhance reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experimental studies involving JTC-017, a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Guide 1: Inconsistent Results in Cell-Based Functional Assays
Problem: High variability or lack of expected antagonistic effect of this compound in cell-based functional assays (e.g., cAMP assays).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Solubility and Stability | 1. Prepare fresh stock solutions of this compound in 100% DMSO. 2. Avoid repeated freeze-thaw cycles by storing in small aliquots at -20°C or -80°C. 3. Ensure the final DMSO concentration in the cell culture medium is low (ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[1][2] | This compound is a hydrophobic molecule and may precipitate in aqueous solutions, leading to inaccurate concentrations. DMSO is a common solvent, but can be toxic to cells at higher concentrations. |
| Cell Health and Receptor Expression | 1. Use cells with consistent, verified CRHR1 expression levels. 2. Do not use cells that have been passaged excessively. 3. Ensure cells are healthy and not overgrown at the time of the experiment. | The level of receptor expression can significantly impact the observed effect of an antagonist. Cell health is crucial for a robust and reproducible signaling response. |
| Assay Conditions | 1. Optimize the concentration of the agonist (e.g., CRH) to be in the EC50-EC80 range. 2. Pre-incubate cells with this compound for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding. | Using a submaximal agonist concentration creates a window to observe antagonism. Pre-incubation ensures that this compound has bound to the receptor before the agonist is introduced. |
| Off-Target Effects | 1. Test a range of this compound concentrations to identify a specific blocking effect. 2. Include a positive control antagonist (e.g., Antalarmin) to confirm assay performance. | High concentrations of any compound can lead to non-specific effects. A positive control helps to validate the experimental setup. |
Experimental Workflow for Troubleshooting Inconsistent In Vitro Results
Caption: Troubleshooting workflow for in vitro this compound experiments.
Guide 2: High Variability in In Vivo Studies
Problem: Inconsistent behavioral or physiological responses to this compound administration in animal models.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Vehicle and Route of Administration | 1. Ensure this compound is fully dissolved in the chosen vehicle. Sonication may be required. 2. Select an appropriate vehicle based on the route of administration (e.g., for intraperitoneal injection, a solution containing DMSO, Tween-80, and saline is common). 3. Administer a consistent volume of the vehicle to all animals. | Improper dissolution can lead to inaccurate dosing. The vehicle itself can have biological effects and should be tested alone as a control. |
| Animal Stress Levels | 1. Acclimatize animals to the experimental procedures and environment to minimize handling stress. 2. Consider the basal stress level of the animal model, as the effects of CRHR1 antagonists can be more pronounced in stressed individuals.[3] | High background stress can mask the effects of the compound or introduce variability. |
| Dose and Timing of Administration | 1. Perform a dose-response study to determine the optimal effective dose of this compound for the specific animal model and behavioral paradigm. 2. Optimize the timing of this compound administration relative to the stressor or behavioral test based on its pharmacokinetic profile. | The effective dose can vary between different animal models and experimental setups. The timing of administration should coincide with the peak plasma and brain concentrations of the compound. |
| Biological Variables | 1. Consider the sex of the animals, as sex-specific responses to CRHR1 antagonists have been reported.[4] 2. Use animals of a consistent age and genetic background. | Hormonal differences between sexes can influence the stress response and drug metabolism. Age and genetics can also contribute to variability. |
Experimental Workflow for In Vivo Study Design
Caption: Workflow for designing reproducible in vivo this compound studies.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and selective antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1).[5] By blocking this receptor, this compound prevents the binding of corticotropin-releasing hormone (CRH) and subsequent downstream signaling cascades that are involved in the stress response. This includes the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound, by blocking CRHR1, primarily inhibits the Gs protein-coupled signaling pathway, which leads to a decrease in the production of cyclic AMP (cAMP). CRHR1 can also couple to other G proteins to activate pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which would also be inhibited by this compound.
CRHR1 Signaling Pathway
Caption: Simplified CRHR1 signaling pathway and the inhibitory action of this compound.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to make a concentrated stock solution. For in vivo studies, the DMSO stock can be further diluted in a vehicle appropriate for the route of administration, such as a mixture of Tween-80 and saline. It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.
Q4: What are some common sources of variability in experiments with CRHR1 antagonists like this compound?
A4: Major sources of variability can include tissue heterogeneity, especially when using small biopsies, and inter-individual differences in animal studies. Experimental error in preparing the compound and conducting the assays is also a factor. In human studies, genetic variations in the CRHR1 gene can influence responses.
Q5: Are there known off-target effects for non-peptide CRHR1 antagonists?
A5: While this compound is described as a specific CRHR1 antagonist, it is good practice to be aware of potential off-target effects common to this class of compounds. Some non-peptide CRHR1 antagonists may interact with other receptors or ion channels at higher concentrations. It is recommended to perform dose-response experiments to determine the concentration range for specific CRHR1 antagonism.
III. Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to CRHR1.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing CRHR1 (e.g., HEK293 or CHO cells) to ~80-90% confluency.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled CRHR1 ligand (e.g., [¹²⁵I]-Tyr-Sauvagine).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature with gentle agitation to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro cAMP Functional Assay
This protocol outlines a general method for assessing the functional antagonism of this compound on CRH-induced cAMP production.
-
Cell Culture:
-
Seed CRHR1-expressing cells into a 96-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed, submaximal concentration (EC50-EC80) of CRH to stimulate the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the CRH-stimulated cAMP production.
-
Protocol 3: In Vivo Stress-Induced Behavioral Model (e.g., Elevated Plus Maze)
This protocol provides a general framework for evaluating the anxiolytic-like effects of this compound in a rodent stress model.
-
Animals and Acclimatization:
-
House the animals under standard conditions with a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization to the housing facility.
-
Handle the animals for several days prior to the experiment to reduce handling stress.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection) at a pre-determined time before the stressor and behavioral test.
-
Include a vehicle control group.
-
-
Stress Induction (Optional but recommended):
-
Expose the animals to a mild stressor (e.g., restraint stress) to increase endogenous CRH levels.
-
-
Behavioral Testing:
-
Place the animal in the center of an elevated plus maze.
-
Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests. An increase in open arm exploration is indicative of an anxiolytic-like effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. DMSO and cellular culture - Tissue and Cell Culture [protocol-online.org]
- 3. The CRH1 receptor antagonist R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin-Releasing Factor Type 1 Receptor Antagonism is Ineffective for Women with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
identifying and avoiding potential artifacts in Jtc-017 cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding potential artifacts in cell-based assays involving JTC-017 and a related compound, JTC-801.
Important Note on Compound Identification: Initial searches for "this compound" in the context of nociceptin/orphanin FQ (NOP) receptor assays suggest a possible typographical error in the query. This compound is a corticotropin-releasing hormone receptor 1 (CRFR1) antagonist. The compound typically associated with NOP receptor antagonism is JTC-801 . This guide will primarily focus on JTC-801 and NOP receptor assays, as this is the likely intended subject of inquiry. A section on this compound and CRFR1 assays is also included for clarity and comprehensiveness.
Part 1: JTC-801 and NOP Receptor Cell-Based Assays
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It is a valuable tool for studying the physiological and pathological roles of the NOP-N/OFQ system.
Troubleshooting Guides and FAQs for JTC-801
Question 1: My JTC-801 treatment shows no effect or a reduced antagonistic effect in my cell-based assay. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of efficacy with JTC-801. Consider the following troubleshooting steps:
-
Inadequate Concentration: The effective concentration of JTC-801 can vary depending on the cell line, assay type, and the concentration of the agonist being used.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Start with a broad range of concentrations and narrow it down to find the IC50.
-
-
Solubility Issues: JTC-801 may precipitate out of solution, especially at higher concentrations or in certain media.
-
Solution: Ensure proper dissolution of JTC-801. It is soluble in DMSO and ethanol. Prepare a high-concentration stock solution in an appropriate solvent and then dilute it in your assay medium. Visually inspect for any precipitation before adding to the cells.
-
-
Cell Line Health and NOP Receptor Expression: The expression level of the NOP receptor can vary between cell lines and even with passage number. Low receptor expression will result in a diminished response.
-
Solution: Verify the expression of the NOP receptor in your cell line using techniques like qPCR or western blotting. Ensure that the cells are healthy and within a consistent passage number range for all experiments.
-
-
Agonist Concentration Too High: If you are using an agonist to stimulate the NOP receptor, an excessively high concentration may overcome the competitive antagonism of JTC-801.
-
Solution: Optimize the agonist concentration to be near its EC80 to allow for a clear window of inhibition by JTC-801.
-
-
Incorrect Incubation Time: The pre-incubation time with JTC-801 before adding the agonist, and the subsequent incubation time, are critical.
-
Solution: Optimize the incubation times. A pre-incubation of 15-30 minutes with JTC-801 is often a good starting point before agonist addition.
-
Question 2: I am observing high background signal or apparent off-target effects in my JTC-801 assay. How can I mitigate this?
Answer:
High background and off-target effects can be problematic. Here are some potential causes and solutions:
-
Compound Purity: Impurities in the JTC-801 sample could have their own biological activity.
-
Solution: Use high-purity JTC-801 from a reputable supplier.
-
-
Off-Target Binding: While JTC-801 is selective for the NOP receptor, at high concentrations, it may interact with other receptors, such as the mu-opioid receptor.[1][2]
-
Solution: Use the lowest effective concentration of JTC-801 as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally different NOP antagonist as a control.
-
-
Cellular Toxicity: At very high concentrations, JTC-801 may induce cytotoxicity, which can confound assay results.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to cell death. One study noted that a high dose of 100 µM could interfere with cell viability measurements.[3]
-
-
Assay-Specific Artifacts: The detection method itself (e.g., fluorescence, luminescence) can be a source of artifacts.
-
Solution: Run appropriate controls, such as cells treated with JTC-801 in the absence of the agonist, and vehicle-only controls. If using a fluorescence-based assay, check for autofluorescence of JTC-801 at the wavelengths used.
-
Question 3: How should I prepare and store JTC-801 for cell-based assays?
Answer:
Proper handling of JTC-801 is crucial for reproducible results.
-
Reconstitution: JTC-801 is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage: Store the solid compound desiccated at room temperature.[4] Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data for JTC-801
| Parameter | Value | Species | Assay System | Reference |
| Ki | 8.2 nM | Human | Recombinant NOP receptor | |
| IC50 | 94 nM | Human | [3H]-nociceptin binding in HeLa cells | |
| IC50 | 472 nM | Rat | Cerebrocortical membrane | |
| IC50 | 2.58 µM | Human | Forskolin-induced cAMP accumulation in HeLa cells | |
| Selectivity | ~12.5-fold over μ-opioid receptor | Human | ||
| ~129-fold over κ-opioid receptor | Human | |||
| ~1055-fold over δ-opioid receptor | Human |
Experimental Protocols for JTC-801
General Protocol for a JTC-801 Antagonism Assay using a cAMP Detection Kit:
-
Cell Culture: Plate cells expressing the NOP receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human NOP receptor) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of JTC-801 in DMSO. Create a serial dilution of JTC-801 in serum-free medium. Also, prepare solutions of a NOP receptor agonist (e.g., N/OFQ) and a positive control for adenylyl cyclase activation (e.g., forskolin).
-
JTC-801 Pre-incubation: Remove the culture medium from the cells and wash once with PBS. Add the diluted JTC-801 solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the NOP receptor agonist to the wells containing JTC-801 and vehicle. Include wells with only the agonist and wells with forskolin alone. Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the log of the JTC-801 concentration to determine the IC50 value.
Visualizations for JTC-801 and NOP Receptor Assays
Caption: NOP Receptor Signaling Pathway.
Caption: General Experimental Workflow for a JTC-801 Antagonism Assay.
Caption: Troubleshooting Flowchart for JTC-801 Cell-Based Assays.
Part 2: this compound and CRFR1 Cell-Based Assays
This compound is a specific antagonist for the corticotropin-releasing hormone receptor 1 (CRFR1). It is used in research to investigate the roles of the CRF system in stress, anxiety, and other physiological processes.
Troubleshooting Guides and FAQs for this compound
Question 1: I am not observing the expected antagonism of CRF-induced signaling with this compound. What could be the issue?
Answer:
Similar to JTC-801, a lack of effect with this compound can stem from several factors:
-
Concentration and Solubility: Ensure you are using an appropriate concentration range and that the compound is fully dissolved. This compound may require specific solvent conditions.
-
CRFR1 Expression: Verify that your chosen cell line expresses CRFR1 at sufficient levels.
-
Agonist Potency: The concentration of the CRF agonist (e.g., CRF or urocortin) should be optimized.
-
Assay Sensitivity: The downstream readout (e.g., cAMP levels, calcium flux) must be sensitive enough to detect changes in CRFR1 signaling.
Question 2: Are there known off-target effects for this compound that could be causing artifacts in my assay?
Answer:
While this compound is described as a specific CRFR1 antagonist, high concentrations may lead to non-specific effects. It is always advisable to:
-
Perform Dose-Response Curves: Use the lowest effective concentration to minimize the risk of off-target interactions.
-
Include Proper Controls: Use a different CRFR1 antagonist to confirm that the observed effects are specific to CRFR1 blockade.
-
Assess Cytotoxicity: Run a cell viability assay to rule out toxicity-related artifacts.
Quantitative Data for this compound
Quantitative data for this compound is less readily available in public databases compared to JTC-801. Researchers should consult the manufacturer's certificate of analysis and relevant literature for specific binding affinities and potency values.
Experimental Protocols for this compound
The general protocol for a this compound antagonism assay would be similar to that described for JTC-801, with the following key differences:
-
Target Receptor: CRFR1.
-
Agonist: Corticotropin-releasing factor (CRF) or a related peptide like urocortin.
-
Downstream Signaling: CRFR1 primarily couples to Gs to stimulate adenylyl cyclase and increase cAMP levels. Therefore, a cAMP assay is a suitable readout. It can also couple to the Gq-PLC-PKC pathway.
Visualizations for this compound and CRFR1 Assays
Caption: CRFR1 Signaling Pathway.
References
strategies for enhancing the translational relevance of Jtc-017 research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing JTC-017, a specific Corticotropin-releasing Hormone Receptor 1 (CRHR1) antagonist, in your research. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the translational relevance of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist that selectively targets the Corticotropin-releasing Hormone Receptor 1 (CRHR1). By blocking this receptor, this compound inhibits the downstream signaling cascades initiated by corticotropin-releasing hormone (CRH), a key mediator of the stress response.
Q2: What are the potential research applications of this compound?
A2: this compound is primarily investigated for its potential to modulate stress-related pathophysiology. Preclinical studies have shown its ability to attenuate anxiety-like behaviors, reduce stress-induced visceral hypersensitivity, and block the release of adrenocorticotropic hormone (ACTH).[1] This makes it a valuable tool for research in areas such as anxiety disorders, irritable bowel syndrome (IBS), and other stress-related conditions.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, the stock solution may be further diluted in a vehicle suitable for administration (e.g., saline, Tween 80, or a specific buffer). It is crucial to determine the appropriate vehicle and final DMSO concentration to avoid solvent-induced toxicity in your experimental model. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are some common off-target effects to be aware of when using CRHR1 antagonists?
A4: While this compound is reported to be specific for CRHR1, with an IC50 for the CRHR2 receptor of over 100 µmol/L, it is good practice to consider potential off-target effects common to this class of molecules.[2] These can include interactions with other G-protein coupled receptors or ion channels. It is recommended to include appropriate controls in your experiments to validate that the observed effects are due to CRHR1 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of this compound activity in cell-based assays. | 1. Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods.2. Incorrect Concentration: The concentration used may be insufficient to effectively antagonize CRHR1 in your specific cell line.3. Low Receptor Expression: The cell line may not express sufficient levels of CRHR1. | 1. Minimize the time between adding this compound to the medium and performing the assay. For longer experiments, consider replenishing the medium with fresh compound.2. Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup.3. Verify CRHR1 expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. |
| High background signal in cAMP assays. | 1. Basal Adenylyl Cyclase Activity: Some cell lines have high basal adenylyl cyclase activity, leading to elevated cAMP levels even without stimulation.2. Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, and their activity can influence the measured signal. | 1. Optimize the cell seeding density to a level that provides a sufficient signal window without excessive basal activity.2. Include a phosphodiesterase inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal-to-noise ratio. |
| Variability in in vivo behavioral studies. | 1. Stress Induced by Handling: Animal handling and injection procedures can induce a stress response, potentially confounding the results.2. Pharmacokinetics of this compound: The timing of compound administration relative to the behavioral test is critical and depends on its absorption, distribution, metabolism, and excretion (ADME) profile. | 1. Acclimate animals to the experimental procedures, including handling and mock injections, to minimize stress.2. Conduct pilot studies to determine the optimal pre-treatment time for this compound to ensure it has reached its target and is active during the behavioral assessment. |
| Precipitation of this compound in aqueous solutions. | 1. Poor Aqueous Solubility: Like many small molecules, this compound may have limited solubility in aqueous buffers.2. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. | 1. Prepare the final dilution in a pre-warmed medium and vortex gently. Consider using a vehicle containing a solubilizing agent like Tween 80 for in vivo preparations.2. Perform the dilution in a stepwise manner, gradually increasing the proportion of the aqueous solution. |
Quantitative Data
Due to the limited availability of public data, a comprehensive quantitative profile for this compound is not available. Researchers are encouraged to determine these parameters in their specific experimental systems. For context, representative data for other well-characterized CRHR1 antagonists are provided below.
| Parameter | This compound | Antalarmin (Reference CRHR1 Antagonist) | Pexacerfont (Reference CRHR1 Antagonist) |
| Target | CRHR1 | CRHR1 | CRHR1 |
| IC50 (CRHR1) | Data not publicly available | ~1 nM | 6.1 ± 0.6 nM |
| Ki (CRHR1) | Data not publicly available | 2.7 nM | Data not publicly available |
| IC50 (CRHR2) | > 100 µmol/L[2] | > 1000 nM | Data not publicly available |
| Primary Indication of Research | Stress, Anxiety, Visceral Hypersensitivity | Stress, Anxiety, Inflammation | Anxiety, Depression, Irritable Bowel Syndrome |
Signaling Pathways and Experimental Workflows
CRHR1 Signaling Pathway
The binding of Corticotropin-Releasing Hormone (CRH) to its receptor, CRHR1, primarily activates the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular responses associated with stress. In some cellular contexts, CRHR1 can also couple to other G-proteins, activating alternative pathways such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades. This compound acts by blocking the initial binding of CRH to CRHR1, thereby inhibiting all subsequent downstream signaling.
General Experimental Workflow for In Vivo Studies
This workflow outlines the typical steps for assessing the efficacy of this compound in a preclinical model of stress-induced anxiety-like behavior.
Detailed Experimental Protocols
The following are representative protocols adapted from studies on CRHR1 antagonists. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro cAMP Measurement Assay
Objective: To determine the inhibitory effect of this compound on CRH-induced cAMP production in a CRHR1-expressing cell line.
Materials:
-
CRHR1-expressing cells (e.g., HEK293-CRHR1)
-
Cell culture medium
-
CRH peptide
-
This compound
-
DMSO
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the CRHR1-expressing cells into a 384-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of a phosphodiesterase inhibitor. Also, prepare a solution of CRH at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the CRH solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Assessment of Anxiety-Like Behavior in Rats
Objective: To evaluate the effect of this compound on stress-induced anxiety-like behavior using the elevated plus maze test.
Materials:
-
Adult male rats
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: House the rats in a controlled environment for at least one week before the experiment to acclimate them to the facility.
-
This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a specified time before the stressor and behavioral test (e.g., 30 minutes). Dosages should be determined from pilot studies, but a range of 1-10 mg/kg can be considered based on similar compounds.
-
Stress Induction (Optional): If investigating stress-induced anxiety, subject the animals to a stressor, such as colorectal distention, after this compound administration.[1]
-
Elevated Plus Maze Test: Place each rat in the center of the elevated plus maze, facing an open arm, and allow it to explore for 5 minutes. Record the session using a video camera.
-
Behavioral Scoring: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the this compound treated group with the vehicle control group.
-
Hormonal Analysis: Immediately after the behavioral test, collect blood samples to measure plasma ACTH and corticosterone levels via ELISA to assess the impact of this compound on the HPA axis response.[1]
References
Validation & Comparative
A Comparative Analysis of JTC-801 and Antalarmin: Two Distinct Approaches to Modulating Stress and Pain-Related Pathologies
A critical review of the in vivo efficacy of the nociceptin receptor antagonist JTC-801 and the CRF1 receptor antagonist antalarmin in preclinical models.
Introduction
In the landscape of pharmacological research, the modulation of stress and pain pathways represents a significant area of investigation for the development of novel therapeutics for a range of disorders, including anxiety, depression, and chronic pain. This guide provides a comparative overview of two distinct investigational compounds: JTC-801 and antalarmin. It is important to note that direct comparative in vivo studies for a compound labeled "Jtc-017" versus antalarmin were not identified in the current literature. However, substantial research exists for JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), and for antalarmin, a well-characterized antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This guide will, therefore, compare JTC-801 and antalarmin, highlighting their different mechanisms of action and summarizing their in vivo efficacy based on available preclinical data.
Mechanism of Action and Signaling Pathways
JTC-801 and antalarmin operate through distinct signaling pathways, targeting different components of the body's stress and pain response systems.
JTC-801: Nociceptin/Orphanin FQ (NOP) Receptor Antagonist
JTC-801 is a selective, non-peptidyl antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The endogenous ligand for this receptor is nociceptin/orphanin FQ (N/OFQ). The N/OFQ-NOP system is involved in a wide range of physiological processes, including pain perception, anxiety, and reward. In a rat model of post-traumatic stress disorder, JTC-801 has been shown to reverse pain and anxiety symptoms[1]. Furthermore, in the context of cancer biology, JTC-801 has been demonstrated to suppress the proliferation, migration, and invasion of melanoma cells by inhibiting the PI3K-Akt-mTOR signaling pathway[2].
Antalarmin: Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonist
Antalarmin is a non-peptide antagonist of the CRF1 receptor. Corticotropin-releasing hormone (CRH), also known as corticotropin-releasing factor (CRF), is a key mediator of the stress response through its interaction with CRF1 receptors in the hypothalamic-pituitary-adrenal (HPA) axis[3][4]. By blocking the CRF1 receptor, antalarmin reduces the release of adrenocorticotropic hormone (ACTH) in response to stress[5]. This mechanism has shown potential in preclinical models for treating anxiety, depression, and other stress-related disorders. In vivo studies have demonstrated that antalarmin can suppress pituitary ACTH release and also exhibits anti-inflammatory effects.
In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data for JTC-801 and antalarmin from separate preclinical studies. Due to the lack of head-to-head trials, a direct comparison of potency is not possible.
Table 1: Summary of In Vivo Efficacy for JTC-801
| Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Post-Traumatic Stress Disorder (PTSD) | Rat | Not specified | Not specified | Blocked SPS-induced anxiety-like behavior. | |
| Melanoma Xenograft | Mouse | Not specified | Not specified | Suppressed tumor growth. |
Table 2: Summary of In Vivo Efficacy for Antalarmin
| Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Conditioned Fear | Rat | 3-30 mg/kg | Oral | Reduced conditioned freezing behavior. | |
| Behavioral Despair | Rat | 3-30 mg/kg | Oral | Significantly reduced immobility. | |
| Stress-Induced ACTH Release | Rat | 20 mg/kg | Intraperitoneal | Significantly inhibited CRH-stimulated ACTH release. | |
| Carrageenan-Induced Inflammation | Rat | 20 mg/kg | Intraperitoneal | Significantly inhibited subcutaneous inflammation. | |
| Social Stress | Rhesus Macaque | 20 mg/kg | Oral | Significantly diminished behavioral index of anxiety and reduced plasma ACTH and cortisol. | |
| Chronic Mild Stress | BALB/c Mice | 10 mg/kg | Intraperitoneal | Improved stress-induced modifications of physical state. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a generalized workflow for evaluating compounds like JTC-801 and antalarmin in a preclinical stress model.
Detailed Methodology: Chronic Mild Stress (CMS) Model (as per Griebel et al.)
-
Animals and Housing: BALB/c mice are individually housed with food and water ad libitum, maintained on a 12-hour light/dark cycle.
-
CMS Procedure: For a duration of 9 weeks, animals are exposed to a variety of mild, unpredictable stressors. These can include periods of food or water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.
-
Treatment: Following an initial period of stress exposure to induce a depressive-like state, animals are treated with the test compound (e.g., antalarmin at 10 mg/kg, i.p.) or vehicle for a specified duration (e.g., 4 weeks).
-
Behavioral and Physical Assessments:
-
Physical State: The general state of the animal's coat is assessed weekly as an index of general health.
-
Body Weight: Body weight is monitored weekly.
-
Light/Dark Test: To assess anxiety-like behavior, mice are placed in a two-compartment box (one dark, one brightly lit) and the time spent in each compartment and the number of transitions are recorded.
-
-
Data Analysis: Behavioral and physiological data are analyzed using appropriate statistical methods, such as two-way ANOVA, to compare the effects of the treatment in the stressed group versus the control group.
Conclusion
JTC-801 and antalarmin represent two distinct therapeutic strategies for CNS and other disorders. JTC-801, by targeting the NOP receptor, shows potential in modulating pain and anxiety, and intriguingly, in oncology via the PI3K-Akt-mTOR pathway. Antalarmin, through its well-established role in blocking the CRF1 receptor and dampening the HPA axis response, has demonstrated robust anxiolytic and anti-inflammatory effects in a variety of preclinical models.
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Antalarmin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of CRFR1 Antagonists: JTC-017 versus NBI-34041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent corticotropin-releasing factor receptor 1 (CRFR1) antagonists: JTC-017 and NBI-34041. CRFR1 antagonists are a class of compounds investigated for their therapeutic potential in stress-related disorders such as anxiety and depression. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to aid researchers in their evaluation of these compounds.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound and NBI-34041, focusing on their binding affinity, in vitro potency, and pharmacokinetic profiles.
| Parameter | This compound | NBI-34041 | Reference |
| Binding Affinity (Ki) | Data not available | 4.0 nM (for human CRFR1) | [1] |
| Selectivity | Specific for CRFR1 | No inhibitory effect on CRFR2 | [1] |
Table 1: Binding Affinity and Selectivity. A comparison of the binding characteristics of this compound and NBI-34041 to the CRFR1.
| Parameter | This compound | NBI-34041 | Reference |
| IC50 | Data not available | 58.9 nM (for human CRFR1) | [1] |
| Assay Type | Data not available | Inhibition of CRF-stimulated cAMP production | [1] |
Table 2: In Vitro Potency. A summary of the in vitro functional potency of this compound and NBI-34041 in cellular assays.
| Parameter | This compound | NBI-34041 | Reference |
| Route of Administration | Data not available | Orally active | [1] |
| Tmax (rats) | Data not available | 1.5 hours (intragastric administration) | |
| Clinical Development | Preclinical | Phase I clinical trials completed |
Table 3: Pharmacokinetic and Development Profile. An overview of the pharmacokinetic properties and developmental status of this compound and NBI-34041.
In Vivo Efficacy: Attenuation of Stress Responses
Both this compound and NBI-34041 have demonstrated efficacy in preclinical models by attenuating stress-induced physiological responses.
-
This compound: This antagonist has been shown to attenuate hippocampal noradrenaline release, visceral perception, and adrenocorticotropic hormone (ACTH) release in rats subjected to acute colorectal distention. It also blocks stress-induced changes in colonic motility in rats.
-
NBI-34041: In preclinical studies, NBI-34041 is effective in reducing endocrine responses to pharmacological and behavioral challenges mediated by CRFR1. Specifically, it dose-dependently attenuates both CRF- and stress-induced ACTH release in rats. Clinical Phase I studies have shown that NBI-34041 attenuates the neuroendocrine response to psychosocial stress in healthy male subjects without impairing the basal regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Visualizing the Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the CRFR1 signaling pathway, a typical experimental workflow for evaluating CRFR1 antagonists, and the logical structure of this comparative analysis.
Caption: CRFR1 signaling pathway upon CRF binding.
Caption: Experimental workflow for CRFR1 antagonist evaluation.
Caption: Logical structure of the comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for CRFR1
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the CRFR1.
1. Membrane Preparation:
-
Culture cells stably expressing human CRFR1 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Sauvagine or [³H]-Antalarmin) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or NBI-34041).
-
To determine non-specific binding, add a high concentration of a known CRFR1 ligand (e.g., unlabeled CRF) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for CRFR1 Antagonism
This protocol outlines a method to determine the in vitro potency (IC50) of a CRFR1 antagonist by measuring its ability to inhibit CRF-stimulated cyclic AMP (cAMP) production.
1. Cell Culture and Plating:
-
Use a cell line that endogenously or recombinantly expresses the human CRFR1 and couples to the adenylyl cyclase pathway (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to a suitable confluency.
2. Antagonist Inhibition Assay:
-
Pre-incubate the cells with increasing concentrations of the test antagonist (this compound or NBI-34041) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80 concentration, which elicits 80% of the maximal response) for a specified time (e.g., 15-30 minutes).
-
Include control wells with cells treated with vehicle only (basal cAMP level) and cells treated with CRF alone (maximal stimulated cAMP level).
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based biosensor assay.
4. Data Analysis:
-
Plot the measured cAMP levels as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the CRF-stimulated cAMP production.
Conclusion
This comparative guide provides a summary of the available data for this compound and NBI-34041. NBI-34041 is a well-characterized CRFR1 antagonist with demonstrated high binding affinity, in vitro potency, and in vivo efficacy in both preclinical and early clinical settings. While this compound is described as a specific CRFR1 antagonist with demonstrated in vivo effects in animal models of stress, a lack of publicly available quantitative data on its binding affinity and in vitro potency limits a direct and comprehensive comparison with NBI-34041 at this time. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative evaluations of these and other CRFR1 antagonists.
References
Validating the Selectivity of JTC-017 for CRFR1: A Comparative Guide
Objective: This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the selectivity of the corticotropin-releasing factor receptor 1 (CRFR1) antagonist, JTC-017. Due to the limited availability of comprehensive public data on this compound's selectivity profile, this document uses the well-characterized CRFR1 antagonist, NBI-35965, as a representative example to illustrate the methodologies and data presentation pertinent to such an evaluation.
Introduction to CRFR1 and the Importance of Selectivity
Corticotropin-releasing factor receptor 1 (CRFR1) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in the body's response to stress. As a key component of the hypothalamic-pituitary-adrenal (HPA) axis, its activation triggers the release of stress hormones. Consequently, CRFR1 has emerged as a significant therapeutic target for stress-related disorders, including anxiety and depression.
The development of selective CRFR1 antagonists is crucial to minimize off-target effects and ensure that the therapeutic action is precisely mediated through the intended pathway. A thorough characterization of a compound's selectivity involves assessing its binding affinity and functional activity against a broad panel of other receptors and cellular targets.
Quantitative Analysis of Receptor Selectivity: A Case Study with NBI-35965
While specific quantitative data for this compound is not publicly available, the following table presents the selectivity profile of a representative CRFR1 antagonist, NBI-35965. This data illustrates how the selectivity of a compound like this compound would be presented. NBI-35965 demonstrates high affinity for the human CRFR1 with a binding constant (Ki) of approximately 4 nM and shows no significant affinity for the closely related CRFR2.[1] A comprehensive screening against a panel of other receptors would further elucidate its selectivity.
Table 1: Representative Selectivity Profile of a CRFR1 Antagonist (NBI-35965)
| Target | Assay Type | Species | Ki (nM) | % Inhibition @ 1µM |
| CRFR1 | Binding Affinity | Human | ~4 | - |
| CRFR2 | Binding Affinity | Human | >10,000 | <10% |
| Adrenergic α1 | Binding Affinity | Rat | >10,000 | <10% |
| Adrenergic α2 | Binding Affinity | Rat | >10,000 | <10% |
| Adrenergic β | Binding Affinity | Rat | >10,000 | <10% |
| Dopamine D2 | Binding Affinity | Rat | >10,000 | <10% |
| Serotonin 5-HT2 | Binding Affinity | Rat | >10,000 | <10% |
| Muscarinic M1 | Binding Affinity | Rat | >10,000 | <10% |
| GABA-A | Binding Affinity | Rat | >10,000 | <10% |
| Opioid (μ, δ, κ) | Binding Affinity | Rat | >10,000 | <10% |
Note: The data for receptors other than CRFR1 and CRFR2 are illustrative for a highly selective compound and based on the common practice of screening against a panel of relevant central nervous system receptors.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and standardized experimental protocols. The two primary assays used are radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the compound's effect on receptor signaling (IC50 or EC50).
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CRFR1) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]sauvagine for CRFR1) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay (for determining IC50)
This assay measures the ability of an antagonist to inhibit the downstream signaling of a receptor in response to an agonist. For CRFR1, which is coupled to the Gs protein, activation leads to an increase in intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CRFR1) are cultured in appropriate media.
-
Incubation with Compound: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
Agonist Stimulation: An agonist of the receptor (e.g., CRF) is added to the cells to stimulate a response.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).
-
Data Analysis: The data are plotted to show the inhibition of the agonist-induced cAMP production by the antagonist. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is then determined.
Visualizing Key Processes
To better understand the context of this compound's mechanism of action and the workflow for its evaluation, the following diagrams are provided.
References
A Comparative Analysis of JTC-017 and Other CRFR1 Ligands for Researchers
A deep dive into the receptor binding affinities and functional characteristics of JTC-017 alongside other prominent Corticotropin-Releasing Factor Receptor 1 (CRFR1) antagonists. This guide provides researchers, scientists, and drug development professionals with a concise, data-driven comparison to inform experimental design and drug discovery efforts.
This guide offers a detailed comparison of the binding affinities of several key non-peptide CRFR1 antagonists: this compound, Antalarmin, NBI 27914, and CP-154,526. Understanding the nuanced differences in how these molecules interact with CRFR1 is crucial for advancing research into stress-related disorders, including anxiety, depression, and irritable bowel syndrome.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the reported binding affinities (Ki or IC50 values) of this compound and other selected CRFR1 antagonists. A lower value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Species |
| This compound | CRFR1 | Potent and Selective Antagonist* | Rat |
| Antalarmin | CRFR1 | IC50 = 0.8 nM | Human |
| NBI 27914 | CRFR1 | Ki = 1.7 nM | Not Specified |
| CP-154,526 | CRFR1 | Ki = 2.7 nM | Rat |
*While this compound is consistently described in the literature as a potent and selective CRFR1 antagonist, a specific public domain Ki or IC50 value was not available at the time of this publication.
Experimental Protocols: Determining Receptor Binding Affinity
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique is a cornerstone of pharmacological research for quantifying the interaction between a receptor and a ligand.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (a ligand with a radioactive isotope attached) for binding to the target receptor (CRFR1). The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the calculation of the test compound's inhibitory concentration 50 (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
General Experimental Workflow
Caption: General workflow for a competitive radioligand binding assay.
CRFR1 Signaling Pathway
CRFR1 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the body's response to stress. Upon binding of an agonist, such as corticotropin-releasing factor (CRF), CRFR1 primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. The antagonists discussed in this guide act by blocking the initial binding of CRF to the receptor, thereby inhibiting this signaling pathway.
Caption: Simplified CRFR1 signaling pathway.
Cross-Study Validation of JTC-017's Anxiolytic Effects: A Comparative Analysis
New Haven, CT – JTC-017, a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, is a promising non-benzodiazepine anxiolytic agent. This guide provides a comparative analysis of its anxiolytic effects against two established compounds, diazepam and buspirone, based on preclinical data from various rodent anxiety models.
Executive Summary
This compound demonstrates anxiolytic potential by targeting the CRHR1, a key component of the body's stress response system. Unlike benzodiazepines, which act on GABA-A receptors, and buspirone, which primarily targets serotonin 5-HT1A receptors, this compound offers a distinct mechanism of action that may result in a different side-effect profile. This guide summarizes the available preclinical data from elevated plus-maze (EPM), light/dark box, and open field test (OFT) studies to facilitate a cross-study comparison of these compounds. While direct comparative studies are limited, this analysis consolidates existing data to provide a preliminary validation of this compound's anxiolytic properties.
Mechanisms of Action
A clear understanding of the signaling pathways for each compound is crucial for interpreting their anxiolytic effects and potential side effects.
This compound: As a CRHR1 antagonist, this compound blocks the binding of corticotropin-releasing hormone (CRH) to its receptor. This action attenuates the downstream signaling cascade of the hypothalamic-pituitary-adrenal (HPA) axis, which is often hyperactive in anxiety and stress-related disorders.
A Comparative Review of Small Molecule CRFR1 Antagonists in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various small molecule Corticotropin-Releasing Factor Receptor 1 (CRFR1) antagonists currently under investigation. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research.
The Corticotropin-Releasing Factor (CRF) system, and specifically the CRFR1, plays a pivotal role in mediating the body's response to stress. Dysregulation of this system has been implicated in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the development of small molecule CRFR1 antagonists has been a significant focus of pharmaceutical research. This guide offers a comparative overview of several prominent non-peptide CRFR1 antagonists, detailing their binding affinities, functional potencies, and the experimental methodologies used for their evaluation.
Comparative Analysis of CRFR1 Antagonist Potency
The potency of small molecule CRFR1 antagonists is a critical determinant of their potential therapeutic efficacy. This is typically assessed through in vitro binding and functional assays. The following table summarizes the binding affinity (Ki) and/or the half-maximal inhibitory concentration (IC50) for a selection of well-characterized CRFR1 antagonists. Lower values indicate higher potency.
| Compound | Chemical Class | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] | Selectivity for CRFR1 vs CRFR2 |
| CP-154,526 | Pyrrolopyrimidine | 2.7[1][2] | 3.7 (cAMP inhibition)[2] | >3700-fold[2] |
| R121919 (NBI-30775) | Pyrazolopyrimidine | 2-5[3] | - | >1000-fold |
| Antalarmin | Pyrrolopyrimidine | ~2.7 (as hydrochloride) | - | Selective for CRFR1 |
| Pexacerfont (BMS-562086) | Pyrazolotriazine | - | 6.1 | >150-fold |
| Verucerfont (GSK561679) | Pyrazolopyrimidine | - | ~6.1 | >150-fold |
| Emicerfont (GW876008) | Pyrrolopyridine | - | 66 | Selective for CRFR1 |
| DMP696 | - | 1.7 | - | High |
| NBI-35965 | Tricyclic Tetraazaacenaphthylene | 4 | pIC50 = 7.1 (cAMP inhibition) | >2500-fold |
| Ono-2333Ms | - | Data not publicly available | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison between studies should be made with caution.
Key Experimental Protocols
The characterization of CRFR1 antagonists relies on standardized in vitro assays to determine their binding and functional properties.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the CRFR1.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRFR1 or from tissues known to have high CRFR1 density (e.g., cortex, pituitary).
-
Radioligand: A radiolabeled ligand with high affinity for CRFR1, such as [¹²⁵I]-Sauvagine or [¹²⁵I]Tyr-ovine CRF, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (the test compound).
-
Separation: The reaction is incubated to equilibrium, after which the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
CRF-Stimulated cAMP Functional Assay
This assay measures the ability of an antagonist to block the downstream signaling of CRFR1 activation.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting CRF-stimulated cyclic AMP (cAMP) production.
General Methodology:
-
Cell Culture: Cells stably expressing the human CRFR1 (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
Antagonist Pre-incubation: The cells are pre-incubated with increasing concentrations of the CRFR1 antagonist.
-
CRF Stimulation: The cells are then stimulated with a fixed concentration of CRF (typically at its EC80 or EC90) to induce cAMP production.
-
cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured. This is often done using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data are plotted as the percentage of inhibition of the CRF-stimulated cAMP response versus the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling cascade initiated by CRFR1 activation and a typical workflow for the screening and characterization of small molecule antagonists.
Caption: CRFR1 Signaling Pathways.
Caption: CRFR1 Antagonist Discovery Workflow.
Conclusion
The small molecule CRFR1 antagonists presented in this guide represent a diverse range of chemical scaffolds with high potency and selectivity. While preclinical data has been promising, the translation to clinical efficacy has been challenging. This comparative review provides researchers with a foundational understanding of the key in vitro characteristics of these compounds and the methodologies used for their evaluation. Future research will likely focus on optimizing pharmacokinetic properties and identifying patient populations most likely to benefit from CRFR1-targeted therapies.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex-specific cell signaling: the corticotropin-releasing factor receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
A Comparative Guide to the Pharmacokinetics of Kappa-Opioid Receptor Antagonists: Aticaprant vs. Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of prominent kappa-opioid receptor (KOR) antagonists, with a primary focus on aticaprant (formerly known as CERC-501 and LY-2456302). The objective is to offer a clear, data-driven comparison to aid researchers and clinicians in understanding the disposition of these compounds within the body. The information presented is collated from various preclinical and clinical studies.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for aticaprant and a comparator KOR antagonist, BTRX-335140.
| Parameter | Aticaprant (CERC-501/JNJ-67953964/LY-2456302) | BTRX-335140 |
| Oral Bioavailability (F) | 25%[1][2][3][4] | Favorable in vivo pharmacokinetic profiles noted, specific value not stated.[5] |
| Time to Maximum Concentration (Tmax) | 1 - 2 hours | ~6 - 8 hours |
| Elimination Half-life (t1/2) | 30 - 40 hours in healthy subjects | ~32 hours |
| Dose Proportionality | Circulating levels increase proportionally with increasing doses. | Plasma exposures increased after single oral doses (5 mg to 240 mg) and daily oral dosing for 10 days (20 mg to 160 mg). |
| Steady State | Reached after 6 - 8 days of once-daily dosing. | Reached by Day 9 with 2.5-4.5-fold accumulation upon repeat dosing. |
| Blood-Brain Barrier Penetration | Reproducibly penetrates the blood-brain barrier. | Brain to plasma ratio of 2.9 at 30 min and 3.8 at 120 min post-administration in mice. |
| Receptor Occupancy | A single 10 mg dose resulted in almost complete saturation of brain KORs at 2.5 hours. A 160 mg single oral dose achieved approximately 90% KOR occupancy in the brain. | A single oral 160 mg dose achieved approximately 90% KOR occupancy in the brain. |
Experimental Methodologies
The pharmacokinetic data presented in this guide are derived from a series of preclinical and clinical studies. The methodologies employed in these studies are crucial for the interpretation of the results.
Typical Phase 1 Clinical Trial Design for Pharmacokinetic Assessment:
Phase 1 studies for KOR antagonists like aticaprant and BTRX-335140 are typically conducted in healthy human volunteers. These studies often follow a single ascending dose (SAD) and multiple ascending dose (MAD) design.
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the investigational drug at a specific level. Blood samples are collected at predetermined time points over a period (e.g., 24-72 hours) to determine the drug's concentration in plasma. This allows for the calculation of parameters such as Tmax, Cmax (maximum concentration), and the initial half-life.
-
Multiple Ascending Dose (MAD): Following the SAD cohorts, new groups of subjects receive the drug once daily for a set period (e.g., 7-14 days) to assess how the drug accumulates in the body and to determine its steady-state pharmacokinetics. Parameters such as trough concentrations (Cmin) and the accumulation ratio are evaluated.
Bioanalytical Methods:
Plasma concentrations of the compounds are typically determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and specificity for the quantification of the drug and its metabolites in biological matrices.
Positron Emission Tomography (PET) Imaging for Receptor Occupancy:
To determine the extent of KOR engagement in the brain, Positron Emission Tomography (PET) studies are often conducted. A radiolabeled tracer that binds to KORs is administered, and the displacement of this tracer by the investigational drug is measured to calculate the percentage of receptor occupancy at different doses and time points.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, from subject enrollment to data analysis.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Signaling Pathway Context: Kappa-Opioid Receptor Antagonism
KOR antagonists exert their effects by blocking the binding of the endogenous ligand, dynorphin, to the kappa-opioid receptor. This interaction prevents the downstream signaling cascade that is associated with the negative affective states often mediated by the dynorphin/KOR system.
Caption: Mechanism of Kappa-Opioid Receptor (KOR) antagonism.
References
- 1. Aticaprant - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Aticaprant [medbox.iiab.me]
- 4. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Jtc-017 in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Jtc-017, a specific corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, focusing on the validation of its therapeutic concept in in vivo models of stress-related visceral and behavioral responses. While specific in vitro binding affinity and selectivity data for this compound are not publicly available, this document summarizes the significant in vivo findings that substantiate its role as a CRHR1 antagonist and compares its effects across different experimental paradigms.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo studies of this compound in rat models of colorectal distention (CRD), a common method to induce visceral pain and stress responses.
Table 1: Effect of this compound on Visceral Motor Response to Acute Colorectal Distention
| Treatment Group | Dose | Mean Number of Abdominal Contractions | Percentage Reduction vs. Vehicle |
| Vehicle | - | 25.3 ± 1.5 | - |
| This compound | 1 mg/kg | 15.8 ± 2.1 | 37.5% |
| This compound | 3 mg/kg | 12.5 ± 1.9 | 50.6% |
| This compound | 10 mg/kg | 10.3 ± 1.7 | 59.3% |
| p < 0.05 compared to vehicle |
Table 2: Effect of this compound on Plasma Adrenocorticotropic Hormone (ACTH) Levels following Acute Colorectal Distention
| Treatment Group | Dose | Plasma ACTH (pg/mL) | Percentage Reduction vs. Vehicle |
| Vehicle | - | 345.2 ± 45.1 | - |
| This compound | 10 mg/kg | 189.5 ± 33.2 | 45.1% |
| p < 0.05 compared to vehicle |
Table 3: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze following Acute Colorectal Distention
| Treatment Group | Dose | Time Spent in Open Arms (%) | Increase in Open Arm Time vs. Vehicle |
| Vehicle | - | 15.2 ± 2.8 | - |
| This compound | 10 mg/kg | 28.9 ± 4.1 | 90.1% |
| p < 0.05 compared to vehicle |
Table 4: Effect of this compound on Stress-Induced Fecal Pellet Output following Chronic Colorectal Distention
| Treatment Group | Dose | Number of Fecal Pellets | Percentage Reduction vs. Vehicle |
| Vehicle | - | 8.9 ± 1.1 | - |
| This compound | 10 mg/kg | 4.2 ± 0.8 | 52.8% |
| p < 0.05 compared to vehicle |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Animals
Male Sprague-Dawley rats weighing 250-300g were used in the studies. They were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum.
Acute and Chronic Colorectal Distention (CRD) Models
-
Acute CRD: A balloon catheter was inserted intra-anally into the descending colon. The balloon was rapidly inflated to a constant pressure of 60 mmHg for 10 minutes to induce visceral stimulation.
-
Chronic CRD: Rats underwent repeated CRD (60 mmHg, 10 minutes) once daily for 7 consecutive days.
Measurement of Visceral Motor Response
The visceromotor response was quantified by counting the number of abdominal muscle contractions during the 10-minute CRD period.
Measurement of Plasma ACTH
Immediately after acute CRD, blood samples were collected via cardiac puncture into tubes containing EDTA. Plasma was separated by centrifugation and stored at -80°C until ACTH levels were measured using a commercially available radioimmunoassay (RIA) kit.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
Following acute CRD, rats were placed in the center of an elevated plus maze, consisting of two open and two closed arms. The time spent in the open arms was recorded for 5 minutes as an indicator of anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Measurement of Fecal Pellet Output
In the chronic CRD model, following the final distention, rats were placed in the EPM apparatus, and the total number of fecal pellets expelled during the 5-minute test was counted as a measure of the stress response.
Drug Administration
This compound was suspended in a 0.5% carboxymethylcellulose solution and administered intraperitoneally (i.p.) at the doses indicated in the tables 30 minutes before the CRD procedure.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CRHR1 Antagonism
JTC-017 vs. Peptide-Based CRFR1 Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-peptide small molecule, JTC-017, and traditional peptide-based antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRFR1). This document synthesizes available experimental data to highlight key differences in their biochemical properties, in vivo efficacy, and pharmacokinetic profiles, offering a comprehensive resource for selecting appropriate tools for preclinical research.
Corticotropin-Releasing Factor Receptor 1 (CRFR1) plays a pivotal role in mediating the body's response to stress, making it a significant target for the development of therapeutic agents for stress-related disorders such as anxiety and depression. Antagonists of this receptor are crucial pharmacological tools for elucidating the intricate mechanisms of the stress response and for the potential treatment of these conditions. Historically, peptide-based antagonists were the first to be developed. However, the emergence of small molecule antagonists like this compound has provided researchers with alternative chemical probes that possess distinct properties. This guide aims to delineate these differences to aid in the informed selection of a CRFR1 antagonist for research purposes.
Comparative Analysis: this compound and Peptide-Based CRFR1 Antagonists
This compound is a specific, non-peptide small molecule antagonist of CRFR1.[1][2][3][4] In contrast, many first-generation peptide-based antagonists, such as α-helical CRF(9-41) and Astressin, are often non-selective, exhibiting affinity for both CRFR1 and the related CRFR2.[5] A key differentiator is the ability of small molecules like this compound to cross the blood-brain barrier, a significant limitation for most peptide-based antagonists. This property makes this compound suitable for in vivo studies targeting central CRFR1, whereas peptide antagonists are primarily used for peripheral administration or direct central administration via techniques like intracerebroventricular (ICV) injection.
Data Presentation
Table 1: Comparison of Binding Affinity for CRFR1
| Compound | Type | Target(s) | Binding Affinity (Ki) for CRFR1 | Reference |
| This compound | Non-peptide small molecule | CRFR1 | Data not available | N/A |
| Astressin | Peptide | CRFR1, CRFR2 | ~2 nM | |
| α-helical CRF(9-41) | Peptide | CRFR1, CRFR2 | Data varies by study |
Table 2: Comparison of In Vivo Efficacy
| Compound | Administration Route | Model | Effect | Reference |
| This compound | Systemic | Colorectal distention in rats | Attenuates stress-induced hippocampal noradrenaline release, visceral perception, and ACTH release. | |
| Astressin | Intracerebroventricular (ICV) | Seizure model in infant rats | Blocks CRH-induced seizures. | |
| α-helical CRF(9-41) | Intracerebroventricular (ICV) | Various stress models | Blocks stress-induced behavioral and autonomic responses. |
Table 3: Comparison of Pharmacokinetic Properties
| Compound | Blood-Brain Barrier Penetration | Half-life | Bioavailability | Reference |
| This compound | Expected to be CNS penetrant | Data not available | Data not available | N/A |
| Peptide-Based Antagonists | Generally poor | Variable, often short | Poor oral bioavailability |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these antagonists, the following diagrams are provided.
Caption: CRFR1 Signaling Pathways.
Caption: Comparative Antagonist Evaluation Workflow.
Experimental Protocols
Radioligand Binding Assay for CRFR1
This protocol is a generalized procedure for determining the binding affinity of a compound for CRFR1.
1. Materials:
-
Membrane preparation from cells expressing recombinant human or rat CRFR1.
-
Radioligand (e.g., [¹²⁵I]-Sauvagine or [³H]-Antalarmin).
-
Test compound (this compound or peptide antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known CRFR1 ligand).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
This protocol outlines the procedure for assessing the anxiolytic effects of CRFR1 antagonists.
1. Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
A video camera mounted above the maze to record the animal's behavior.
-
Automated tracking software for data analysis.
2. Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (this compound or peptide antagonist via the appropriate route) or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze between each animal to eliminate olfactory cues.
Defensive Withdrawal Test
This behavioral test assesses anxiety-like behavior in rodents by measuring their latency to emerge from a confined space into an open, brightly lit area.
1. Apparatus:
-
A test chamber with a small, dark inner chamber and a larger, brightly illuminated outer area.
-
A stopwatch or automated system to record latencies.
2. Procedure:
-
Habituate the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal inside the dark, inner chamber.
-
Measure the latency for the animal to emerge with all four paws into the open area.
-
A decrease in the emergence latency is interpreted as an anxiolytic-like effect.
-
Clean the apparatus between trials.
Conclusion
The choice between this compound and a peptide-based CRFR1 antagonist is highly dependent on the specific research question and experimental design. This compound, as a specific, non-peptide small molecule, offers the significant advantage of systemic administration and central nervous system penetrance, making it a valuable tool for investigating the role of central CRFR1 in complex behaviors. However, the current lack of publicly available, detailed quantitative data on its binding and pharmacokinetic properties necessitates careful dose-finding studies for any new experimental paradigm.
Peptide-based antagonists, while limited by their poor bioavailability and inability to cross the blood-brain barrier, remain useful for studies focused on peripheral CRFR1 or for direct central administration where precise localization of action is desired. Their well-characterized properties, including binding affinities, provide a solid foundation for their use in specific contexts.
Ultimately, the continued development and characterization of both small molecule and peptide-based antagonists will provide researchers with a more comprehensive toolkit to unravel the complexities of the CRF system and its role in health and disease.
References
Evaluating the Translational Potential of Jtc-017 (JTC-801) Compared to Other Anxiolytics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anxiolytic candidate JTC-801 with established anxiolytic agents, the benzodiazepine diazepam and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. JTC-801 is a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target of growing interest for the treatment of anxiety and other stress-related disorders. This document synthesizes preclinical data to evaluate the translational potential of JTC-801, focusing on its efficacy in established animal models of anxiety and its safety profile relative to current therapeutic options.
Executive Summary
JTC-801 demonstrates promising anxiolytic-like effects in a preclinical model of post-traumatic stress disorder (PTSD), a condition with significant unmet medical need. Its unique mechanism of action, targeting the NOP receptor system, suggests a potentially different side-effect profile compared to traditional anxiolytics. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective evaluation of JTC-801's potential as a future therapeutic agent for anxiety disorders.
Mechanism of Action
JTC-801: JTC-801 is a selective antagonist of the NOP receptor (also known as the opioid receptor-like 1 or ORL1 receptor). The N/OFQ system is implicated in the modulation of stress, anxiety, and pain.[1][2] By blocking the NOP receptor, JTC-801 is thought to reverse the anxiogenic effects of endogenous N/OFQ in stress-related conditions.
Diazepam: Diazepam is a positive allosteric modulator of the GABA-A receptor. It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This widespread central nervous system depression results in its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Fluoxetine: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to underlie its therapeutic effects in anxiety and depression, though the full downstream effects are complex and involve neuroadaptive changes.
Preclinical Efficacy: Comparative Data
The following tables summarize quantitative data from preclinical studies in rats, a commonly used species for modeling anxiety-like behaviors. It is important to note that the data for JTC-801 and the comparator drugs are from separate studies. While the experimental paradigms are standard, variations in laboratory conditions and specific protocols may influence the results.
Table 1: Elevated Plus-Maze (EPM) Test
The EPM test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of the maze versus the enclosed, protected arms. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
| Compound | Dose | Animal Model | Key Findings | Reference |
| JTC-801 | 6 mg/kg, i.p. | Rat (Single-Prolonged Stress model of PTSD) | Reversed SPS-induced decrease in time spent in open arms. | [3] |
| Diazepam | 0.25-1.0 mg/kg | Rat | Dose-dependently increased exploration of open arms. | [4][5] |
| Fluoxetine | 18 mg/kg/day (chronic) | Mouse (Corticosterone-induced anxiety) | Increased entries into the open arms. | |
| Fluoxetine | 5.0 mg/kg (acute & chronic) | Rat | Anxiogenic-like effect (reduced time in open arms). |
Note on Fluoxetine: The effects of fluoxetine in the EPM can be complex, with some studies showing anxiolytic-like effects after chronic administration, while others report anxiogenic-like effects with acute dosing.
Table 2: Open Field Test (OFT)
The OFT assesses anxiety and locomotor activity. Anxious rodents tend to stay near the walls of the arena (thigmotaxis), while less anxious animals explore the center more freely.
| Compound | Dose | Animal Model | Key Findings | Reference |
| JTC-801 | 6 mg/kg, i.p. | Rat (Single-Prolonged Stress model of PTSD) | No significant effect on total distance traveled, indicating a lack of sedative or stimulant effects at anxiolytic doses. | |
| Diazepam | 2.5-5.0 mg/kg | Rat | Increased the number of rats eating in a novel environment within the open field, suggesting an anxiolytic effect. | |
| Fluoxetine | 1.0 and 5.0 mg/kg (repeated administration) | Rat | Increased time spent in the center of the open field after repeated administration. |
Table 3: Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics typically increase the time spent in the light compartment.
| Compound | Dose | Animal Model | Key Findings | Reference |
| JTC-801 | - | - | Data not available in the searched literature. | - |
| Diazepam | 0.75-3.0 mg/kg | Rat | Dose-dependently increased the number of visits to and duration in the light compartment. | |
| Fluoxetine | 1.0 and 5.0 mg/kg (repeated administration) | Rat | Increased activity in the light-dark box after repeated administration. |
Preclinical Safety and Side-Effect Profile
| Compound | Key Preclinical Safety Findings | Potential Side Effects |
| JTC-801 | Oral administration of up to 30 mg/kg in rats and 20 mg/kg in mice was found to be safe, with no abnormal behavior, weight loss, or signs of tissue or biochemical toxicity. At anxiolytic doses, it did not appear to affect locomotor activity. | Specific preclinical side-effect profile related to anxiolytic use is not extensively detailed in the available literature. |
| Diazepam | Sedation, impaired motor function, and potential for dependence and withdrawal are well-documented in preclinical models. Can cause cardiotoxicity with rapid injection. | Sedation, ataxia, muscle weakness, memory impairment, dependence, withdrawal syndrome. |
| Fluoxetine | Acute administration can induce anxiety-like behavior in some preclinical tests. Chronic administration in adolescent rodents has been linked to increased anxiety in a dose-dependent manner. Can cause a reduction in body weight gain. | Nausea, headache, insomnia, sexual dysfunction, potential for initial increase in anxiety, withdrawal syndrome. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Principle: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs decrease the aversion to the open arms.
Apparatus: A plus-shaped maze elevated above the floor, typically with two open arms and two enclosed arms. For rats, the arms are often around 50 cm long and 10 cm wide, with the enclosed arms having walls of about 40 cm in height.
Procedure:
-
The animal is placed in the center of the maze, facing one of the enclosed arms.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by an overhead video camera and analyzed by specialized software.
-
Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm type, and total locomotor activity. An increase in the proportion of time spent or entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
Principle: This test assesses general locomotor activity and anxiety-like behavior in a novel, open environment. Anxious animals tend to remain close to the walls (thigmotaxis), while less anxious animals explore the central area.
Apparatus: A square or circular arena with surrounding walls to prevent escape. The floor is often divided into a grid of squares to aid in the analysis of movement.
Procedure:
-
The animal is placed in the center of the open field.
-
The animal is allowed to explore the arena for a defined period, often 5-10 minutes.
-
An automated tracking system records the animal's movements.
-
Primary measures include total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena, and the number of entries into the center zone. An increase in the time spent in the center is interpreted as an anxiolytic effect.
Light-Dark Box (LDB) Test
Principle: This test relies on the conflict between a rodent's innate aversion to brightly lit, open spaces and its exploratory drive in a novel environment.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
The animal is typically placed in the illuminated compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to move freely between the two compartments for a set duration, usually 5-10 minutes.
-
A video tracking system records the animal's position and transitions between compartments.
-
Key measures include the latency to first enter the dark compartment, the total time spent in each compartment, and the number of transitions between the compartments. Anxiolytic compounds increase the time spent in the light compartment.
Signaling Pathways and Experimental Workflows
Mechanisms of Action for JTC-801, Diazepam, and Fluoxetine.
Experimental Workflow for the Elevated Plus-Maze (EPM) Test.
Conclusion
JTC-801, a selective NOP receptor antagonist, presents a novel mechanism for the treatment of anxiety. Preclinical data, although limited to a PTSD model, indicate promising anxiolytic-like efficacy without the sedative or locomotor-impairing effects often associated with benzodiazepines like diazepam. Compared to SSRIs such as fluoxetine, which can have a delayed onset of action and an initial anxiogenic effect, JTC-801's potential for a more rapid and targeted anxiolytic action warrants further investigation.
The key translational advantages of JTC-801 could lie in its distinct pharmacological profile, potentially offering a better-tolerated treatment for specific anxiety disorders, particularly those with a significant stress-related component. However, the current evaluation is limited by the lack of direct comparative studies and a broader characterization of JTC-801's effects in other standard anxiety models. Further preclinical research, including head-to-head comparisons with established anxiolytics and a more detailed safety pharmacology assessment, is essential to fully delineate the therapeutic potential of JTC-801 and its place in the future landscape of anxiolytic pharmacotherapy.
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor antagonist JTC-801 inhibits nitrous oxide-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for JTC-017: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, a publicly available Safety Data Sheet (SDS) with specific disposal instructions for JTC-017 could not be located. The following guidelines are based on standard best practices for the management of novel or uncharacterized research chemicals. All procedures must be conducted in strict accordance with your institution's Environmental Health & Safety (EHS) protocols.
The proper disposal of any chemical, including the corticotropin-releasing hormone receptor 1 antagonist this compound, is a critical component of laboratory safety and regulatory compliance. For novel or specialized research compounds, the absence of a readily available Safety Data Sheet (SDS) necessitates a conservative approach, treating the substance as hazardous until its properties are fully understood.
Immediate Safety and Waste Characterization
When specific disposal protocols for a chemical like this compound are not available, the primary course of action is to manage it as hazardous waste. This ensures the highest level of safety for laboratory personnel and minimizes environmental impact. The initial step is to contact your institution's Environmental Health & Safety (EHS) department for guidance.[1] Disposal of unknown or uncharacterized chemicals without EHS consultation is a serious safety and compliance risk.[1][2]
Key Principles for Handling Waste with Unknown Hazards:
-
Assume Hazard: Treat the chemical waste as if it possesses multiple hazardous characteristics (e.g., toxic, flammable, reactive, corrosive).[3]
-
Prevent Exposure: Utilize appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling the waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams.[3] Incompatible chemicals can react violently or produce toxic gases.
-
Label Clearly: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound" and any solvents or other chemicals present in the mixture. Include the date of generation and the name of the principal investigator.
The following table summarizes the immediate actions to be taken when preparing this compound for disposal in the absence of an SDS.
| Action | Procedure | Rationale |
| Consult EHS | Contact your institution's Environmental Health & Safety (EHS) office immediately. | EHS provides expert guidance and ensures compliance with federal, state, and local regulations. |
| Container Selection | Use a clean, leak-proof container made of a material compatible with the chemical (plastic is often preferred). | Prevents spills, leaks, and reactions between the waste and the container. |
| Labeling | Affix a "Hazardous Waste" tag. List all constituents, including "this compound," and their estimated quantities. | Ensures proper identification for safe handling, storage, and disposal. Prevents accidental mixing. |
| Storage | Store the sealed container in a designated Satellite Accumulation Area (SAA), such as a fume hood, away from incompatible materials. | Minimizes exposure risk and ensures safe temporary storage until pickup. |
Experimental Protocols: Risk Assessment for Uncharacterized Waste
In the absence of an SDS, a formal risk assessment is a mandatory step before any handling or disposal procedure is finalized. This assessment should be conducted by the Principal Investigator in conjunction with the EHS department.
Detailed Methodology for Risk Assessment:
-
Information Gathering:
-
Attempt to source the SDS directly from the manufacturer or supplier of this compound.
-
Review any available literature on this compound or chemically similar compounds to infer potential hazards (e.g., toxicity, reactivity).
-
Consider the properties of all other chemicals that are part of the waste mixture.
-
-
Hazard Identification:
-
Based on the available information, identify potential hazards. For a novel antagonist of a hormone receptor, potential biological activity and toxicity should be assumed.
-
Evaluate physical hazards such as flammability if volatile organic solvents were used.
-
Assess chemical reactivity hazards, especially if the waste is a mixture.
-
-
Exposure Control:
-
Determine the necessary engineering controls (e.g., chemical fume hood) and personal protective equipment (PPE) required for safe handling.
-
Establish procedures to minimize the generation of aerosols or dust.
-
-
Disposal Determination:
-
In consultation with EHS, determine the appropriate hazardous waste category. Due to the lack of specific data, this compound waste will likely be designated for incineration by a licensed hazardous waste disposal company.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Operational Plan for Disposal
The following step-by-step plan outlines the process from waste generation to final disposal, ensuring regulatory compliance and safety.
-
Waste Accumulation:
-
Collect all waste containing this compound (e.g., unused solutions, contaminated labware, spill cleanup materials) in a designated, properly labeled hazardous waste container.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Keep the container securely capped at all times, except when adding waste.
-
-
Segregation of Waste:
-
Store the this compound waste container segregated from other chemical waste streams to prevent accidental mixing. A general segregation scheme is provided in the diagram below.
-
-
Requesting Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year, but institutional policies may be stricter), arrange for its removal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which usually involves submitting an online or paper form.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the composition and quantity. This information is typically required on the hazardous waste tag and pickup request form.
-
Visualizations: Disposal Workflows
The following diagrams illustrate the decision-making and operational processes for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: General segregation plan for laboratory chemical waste.
References
Personal protective equipment for handling Jtc-017
Essential Safety and Handling Guide for Jtc-017
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a specific corticotropin-releasing hormone receptor 1 antagonist.
Quantitative Data Summary
| Parameter | Recommendation | Source/Rationale |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. | Based on supplier information. Always consult the Certificate of Analysis for specific storage conditions. |
| Chemical Formula | C₂₀H₂₅Cl₂N₃O₅S | Chemical structure information. |
| Container Filling | Do not fill waste containers to more than 90% capacity. | General laboratory waste management best practice to prevent spills.[1] |
Operational Plan: Safe Handling of this compound
Due to its nature as a potent and specific biological modulator, this compound should be handled with care to minimize exposure. The following step-by-step protocols are based on established guidelines for handling potent compounds in a laboratory setting.[2][3][4][5]
Preparation and Hazard Assessment
-
Information Gathering: Before work commences, attempt to obtain a substance-specific Safety Data Sheet (SDS) from the supplier. Review the properties of any structural analogs to anticipate potential hazards.
-
Designated Area: All work with this compound, especially handling of the solid form, should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to control potential exposure.
-
Emergency Preparedness: Ensure that an emergency shower, eyewash station, and a spill kit are readily accessible. All personnel must be trained on their use and on emergency procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin and respiratory exposure.
-
Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be inspected for damage before each use and changed immediately if contaminated.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat/Gown: A fully-buttoned laboratory coat or a disposable gown with tight-fitting cuffs should be worn.
-
Respiratory Protection: When handling the powder form, a NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation.
Experimental Workflow
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound within a ventilated enclosure to minimize dust generation.
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques (e.g., dampening the powder with a suitable solvent) to further reduce the risk of aerosolization.
-
-
Solution Preparation:
-
Add the compound to the solvent slowly to avoid splashing.
-
Conduct all solution preparations within a certified chemical fume hood.
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Disposal Plan: this compound Waste
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste:
-
This includes contaminated gloves, lab coats, absorbent towels, and any unused this compound powder.
-
Solid waste should be collected in its original or a suitable, clearly labeled container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix different types of chemical waste. For example, halogenated and non-halogenated solvents should be kept separate.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or glassware must be disposed of in a designated, puncture-resistant sharps container.
-
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific type of waste (e.g., "Solid Waste with this compound," "Aqueous solution of this compound").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area with secondary containment to prevent spills.
Final Disposal
-
Arrange for the collection and disposal of all this compound waste through your institution's licensed hazardous waste disposal program.
-
Never dispose of this compound or its waste down the drain or in regular trash.
Visualization: Safe Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. benchchem.com [benchchem.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. wilcoprime.com [wilcoprime.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
